GW461484A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14FN3 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3-pyridin-4-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C19H14FN3/c1-13-2-7-17-18(14-8-10-21-11-9-14)19(22-23(17)12-13)15-3-5-16(20)6-4-15/h2-12H,1H3 |
InChI Key |
DLJKUEGEDDMTMQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Kinase Inhibitor GW461484A: A Technical Guide to its Mechanism of Action Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans remains a significant opportunistic fungal pathogen, and the emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the targeting of fungal protein kinases, which are crucial for various cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of GW461484A, a 2,3-aryl-pyrazolopyridine compound, against Candida albicans. This compound has been identified as a potent inhibitor of the casein kinase 1 (CK1) family member, Yck2. Inhibition of Yck2 disrupts critical virulence-associated traits in C. albicans, including morphogenesis and biofilm formation, and notably enhances the efficacy of existing antifungal agents such as echinocandins against resistant strains. This document summarizes the quantitative data on this compound's activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Targeting the Yck2 Kinase
The primary molecular target of this compound in Candida albicans is the protein kinase Yck2, a homolog of the eukaryotic casein kinase 1 (CK1).[1][2][3][4] Yck2 plays a pivotal role in regulating several key cellular processes that are intrinsically linked to the virulence of C. albicans. This compound functions as an ATP-competitive inhibitor of Yck2, binding to the active site of the kinase and preventing the transfer of phosphate (B84403) to its downstream substrates.[2] This inhibition leads to a cascade of cellular effects that ultimately compromise the fitness and pathogenicity of the fungus.
The crystal structure of C. albicans Yck2 in complex with this compound has been resolved, providing a detailed view of the inhibitor-kinase interaction at the atomic level. This structural information is invaluable for understanding the basis of its inhibitory activity and for guiding the rational design of more potent and selective analogs.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays, providing key metrics for its potency against both the purified Yck2 enzyme and whole C. albicans cells.
| Parameter | Value | Description | Reference |
| IC50 (Yck2) | ~0.11 µM (110 nM) | The half maximal inhibitory concentration against purified C. albicans Yck2 kinase. | [1][2] |
| MIC80 | 12.5 µM | The minimum inhibitory concentration required to inhibit 80% of the growth of C. albicans. | [1][2] |
Cellular and Phenotypic Consequences of Yck2 Inhibition
The inhibition of Yck2 by this compound manifests in several key phenotypic changes that diminish the virulence of C. albicans:
-
Impaired Morphogenesis: The yeast-to-hypha transition is a critical virulence factor for C. albicans, enabling tissue invasion. Yck2 is a key regulator of this process, and its inhibition by this compound significantly impairs the ability of the fungus to form hyphae.[1]
-
Reduced Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confer resistance to antifungal agents and host immune responses. Yck2 is essential for biofilm integrity, and treatment with this compound leads to a marked reduction in biofilm formation.[4]
-
Compromised Cell Wall Integrity: Yck2 is involved in signaling pathways that maintain the integrity of the fungal cell wall. Inhibition of Yck2 sensitizes C. albicans to cell wall stressing agents.
-
Synergistic Activity with Echinocandins: A significant finding is the ability of this compound to potentiate the activity of echinocandin antifungals, such as caspofungin, particularly against resistant isolates.[1][3] This synergy arises from the dual assault on the cell wall, with echinocandins inhibiting glucan synthesis and this compound disrupting the compensatory cell wall integrity pathways.
Kinase Selectivity Profile
While this compound is a potent inhibitor of Yck2, it also exhibits activity against other fungal kinases, particularly at higher concentrations. Multiplexed inhibitor bead and mass spectrometry (MIB/MS) competition assays have revealed that this compound can also engage with Yck22 (a close paralog of Yck2), Hrr25 (another CK1 homolog), and Hog1 (a p38 MAPK homolog).[2] Despite this, its primary antifungal effect is attributed to the inhibition of Yck2.[1]
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Haploinsufficiency Profiling (HIP)
This chemical-genomic approach is used to identify the cellular targets of a compound. The principle is that a heterozygous deletion mutant of the target gene will be hypersensitive to the compound.
-
Strain Library: A pooled library of double-barcoded heterozygous deletion mutants of C. albicans is utilized.
-
Culture Conditions: The pooled mutants are grown in the presence and absence of a sub-inhibitory concentration of this compound.
-
Genomic DNA Extraction and Barcode Amplification: Genomic DNA is isolated from the cultures, and the unique strain-specific barcodes are amplified by PCR.
-
High-Throughput Sequencing: The amplified barcodes are sequenced, and the relative abundance of each mutant in the treated versus untreated pool is determined.
-
Data Analysis: Mutants that are significantly depleted in the this compound-treated pool are identified as hypersensitive, and the corresponding deleted genes are considered candidate targets.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Yck2.
-
Enzyme and Substrate: Recombinant, purified C. albicans Yck2 kinase is used. A generic kinase substrate, such as myelin basic protein or a specific peptide substrate, is utilized.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction and Detection: The kinase reaction is allowed to proceed for a defined period and then stopped. The amount of phosphate incorporated into the substrate is quantified, typically through scintillation counting or autoradiography.
-
IC50 Determination: The percentage of kinase inhibition is plotted against the concentration of this compound, and the IC50 value is calculated from the resulting dose-response curve.
Biofilm Formation and Inhibition Assays
These assays quantify the ability of C. albicans to form biofilms and the efficacy of this compound in preventing their formation.
-
Cell Culture: C. albicans cells are grown overnight and then diluted to a standardized concentration in a medium that promotes biofilm formation (e.g., RPMI).
-
Biofilm Formation: The cell suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm development. For inhibition assays, varying concentrations of this compound are added at the time of cell seeding.
-
Quantification (Crystal Violet Staining):
-
The supernatant is removed, and the wells are washed to remove non-adherent cells.
-
The remaining biofilm is stained with a crystal violet solution.
-
After washing away excess stain, the bound crystal violet is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid).
-
The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the biofilm biomass.
-
-
Quantification (XTT Reduction Assay):
-
This assay measures the metabolic activity of the biofilm.
-
After biofilm formation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) is added.
-
Metabolically active cells reduce the XTT to a formazan (B1609692) product, which has a characteristic color.
-
The absorbance of the formazan product is measured, reflecting the viability of the cells within the biofilm.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on Yck2 signaling.
Experimental Workflow for Target Identification
Caption: Haploinsufficiency profiling workflow.
Logical Relationship of Cellular Effects
Caption: Cellular effects of this compound in C. albicans.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antifungal therapies. Its well-defined mechanism of action, centered on the inhibition of the key virulence regulator Yck2, provides a solid foundation for further drug development efforts. The synergistic interaction with existing antifungals like echinocandins is particularly noteworthy, offering a potential strategy to combat drug resistance and improve clinical outcomes. Future research should focus on optimizing the pharmacological properties of this compound to enhance its potency and selectivity, as well as evaluating its efficacy in in vivo models of candidiasis. The detailed understanding of its mechanism of action presented in this guide will be instrumental in advancing these efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GW461484A: A Potent Inhibitor of Yck2 Kinase for Antifungal Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens, particularly Candida albicans, presents a significant and growing threat to global health. This necessitates the exploration of novel antifungal targets and therapeutic strategies. One such promising target is the casein kinase 1 (CK1) family member, Yck2. In C. albicans, Yck2 is a key regulator of critical virulence traits, including morphogenesis, cell wall integrity, and biofilm formation. The small molecule GW461484A has been identified as a potent inhibitor of C. albicans Yck2, demonstrating its potential as a lead compound for the development of new antifungal agents. This technical guide provides a comprehensive overview of this compound as a Yck2 kinase inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways involved.
Quantitative Inhibitory Data
The inhibitory activity of this compound and related compounds against C. albicans Yck2 and their antifungal efficacy have been quantified in several studies. The following tables summarize the key quantitative data.
| Compound | Target | IC50 | Organism | Reference |
| This compound | Yck2 | 0.11 µM | Candida albicans | [1] |
| This compound | p38α (human) | 150 nM | Homo sapiens | |
| YK-I-02 | Yck2 | - | Candida albicans | |
| MN-I-157 | Yck2 | - | Candida albicans | |
| LY364947 | Yck2 | - | Candida albicans |
| Compound | Organism | MIC80 | Notes | Reference |
| This compound | Candida albicans | 12.5 µM | - | [1] |
Yck2 Signaling Pathway in Candida albicans
Yck2 plays a central role in several signaling pathways that are crucial for the virulence of Candida albicans. It is implicated in the regulation of morphogenesis (the switch from yeast to hyphal growth), maintenance of cell wall integrity, and the formation of biofilms. A key aspect of Yck2's function is its role as a negative regulator of hyphal formation. It is involved in glucose sensing pathways and influences the expression of transcriptional regulators such as Ume6, which is a critical factor in the yeast-to-hypha transition.[2][3] The inhibition of Yck2 by this compound disrupts these processes, leading to a reduction in fungal virulence.
Caption: Yck2's role in C. albicans virulence pathways.
Experimental Protocols
In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of Yck2 kinase inhibition by this compound using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant C. albicans Yck2 kinase domain
-
Dephosphorylated casein (or other suitable substrate)
-
This compound (serially diluted in DMSO)
-
ATP (at the Kₘ concentration for Yck2, e.g., 20 µM)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified recombinant Yck2 (e.g., 0.115 µ g/reaction ) and dephosphorylated casein (e.g., 2 µ g/reaction ) in Kinase Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for Yck2 (e.g., 20 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Antifungal Kinase Inhibitor Discovery Workflow
The discovery of this compound as a Yck2 inhibitor is an example of a successful kinase inhibitor screening campaign for antifungal drug discovery. The general workflow for such a process is outlined below.
Caption: A typical workflow for antifungal kinase inhibitor discovery.
Conclusion
This compound represents a promising starting point for the development of a new class of antifungal agents targeting the Yck2 kinase in Candida albicans. Its potent and selective inhibition of Yck2 disrupts key virulence-associated pathways, highlighting the therapeutic potential of targeting this kinase. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel antifungal therapies. Further optimization of this compound to improve its pharmacological properties and in vivo efficacy is a critical next step in translating this promising lead compound into a clinically effective antifungal drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans [frontiersin.org]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GW461484A: A Yck2 Kinase Inhibitor with Antifungal Properties
A Technical Whitepaper for Drug Development Professionals
Abstract
GW461484A is a potent, small-molecule inhibitor of the Candida albicans protein kinase Yck2, a homolog of human casein kinase 1 (CK1). Initially developed as an inhibitor of human p38α mitogen-activated protein kinase, its potent antifungal activity, particularly in sensitizing drug-resistant fungal strains to existing therapies, has established it as a significant lead compound in the development of novel antifungal agents. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery of this compound as an Antifungal Agent
This compound was identified as a promising antifungal agent through a phenotypic screen of a library of published kinase inhibitor sets (PKIS/PKIS2) against Candida albicans. This screening aimed to identify compounds that could enhance the efficacy of echinocandins, a class of antifungal drugs, against resistant clinical isolates. This compound emerged as a hit compound capable of restoring the sensitivity of resistant C. albicans to caspofungin.
Target Identification through Haploinsufficiency Profiling
The primary molecular target of this compound in C. albicans was elucidated using haploinsufficiency profiling (HIP). This chemogenomic technique identified that strains of C. albicans with a heterozygous deletion of the YCK2 gene exhibited hypersensitivity to this compound. Yck2 is a fungal homolog of the human casein kinase 1 (CK1) and plays a crucial role in fungal morphogenesis, biofilm formation, host cell damage, and maintaining cell wall integrity.
Kinome Selectivity Profiling
The selectivity of this compound and its analogs across the fungal kinome was determined using a chemoproteomic approach known as multiplexed inhibitor bead/mass spectrometry (MIB/MS). This analysis revealed that this compound and its optimized derivatives selectively engage with a small number of kinases, primarily the CK1 homologs Yck2, Yck22, and Hrr25, as well as the human p38α homolog, Hog1, in C. albicans.
Synthesis of this compound
This compound is a 2,3-diaryl-pyrazolo[1,5-a]pyridine. The synthesis of this class of compounds was described by Cheung et al. (2008) in the context of developing potent p38 kinase inhibitors. The following is a representative synthetic protocol.
Synthetic Scheme
The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolo[1,5-a]pyridine (B1195680) core.
Step 1: Synthesis of the pyrazolo[1,5-a]pyridine core A substituted aminopyridine is reacted with a 1,3-dicarbonyl compound in the presence of a suitable catalyst and solvent. The reaction proceeds via a condensation and subsequent cyclization to form the pyrazolo[1,5-a]pyridine scaffold.
Step 2: Functionalization of the pyrazolo[1,5-a]pyridine core The core structure is then functionalized through cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the desired aryl groups at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine ring.
Quantitative Data
The biological activity of this compound has been characterized by several key quantitative metrics.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.11 µM | C. albicans Yck2 | [1] |
| MIC80 | 12.5 µM | C. albicans | [1] |
| IC50 | 150 nM | Human p38α | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by inhibiting the kinase activity of Yck2 in Candida albicans. Yck2 is a key regulator of several cellular processes critical for fungal virulence.
The Yck2 Signaling Pathway
Yck2 is a negative regulator of hyphal formation, a key virulence trait in C. albicans. It is involved in signaling pathways that control morphogenesis, cell wall integrity, and biofilm formation. Inhibition of Yck2 by this compound disrupts these processes, leading to increased susceptibility to cell wall stressors and a reduction in virulence. The pathway involves the regulation of key transcription factors such as Ume6 and Nrg1, which control the expression of hypha-specific genes.
Experimental Protocols
Phenotypic Screening for Antifungal Activity
-
Preparation of C. albicans Culture : A culture of C. albicans (e.g., a caspofungin-resistant strain) is grown overnight in a suitable medium (e.g., YPD broth) at 30°C.
-
Compound Plating : The kinase inhibitor library, including this compound, is dispensed into 384-well microplates at a final concentration range.
-
Inoculation : The overnight culture of C. albicans is diluted to a standard optical density (OD600) and added to the wells containing the compounds, along with a sub-inhibitory concentration of an echinocandin (e.g., caspofungin).
-
Incubation : The plates are incubated at 30°C for 24-48 hours.
-
Growth Measurement : Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader.
-
Hit Identification : Compounds that significantly inhibit fungal growth in the presence of the echinocandin are identified as hits.
Haploinsufficiency Profiling (HIP)
-
Library Preparation : A pooled collection of heterozygous C. albicans deletion mutants, each containing a unique DNA barcode, is prepared.
-
Competitive Growth : The pooled library is grown in the presence of a sub-inhibitory concentration of this compound and in a drug-free control culture.
-
Genomic DNA Extraction : After a defined period of growth, genomic DNA is extracted from both the treated and control cultures.
-
Barcode Amplification : The unique DNA barcodes are amplified from the genomic DNA using PCR with common primers.
-
High-Throughput Sequencing : The amplified barcodes are sequenced using a high-throughput sequencing platform.
-
Data Analysis : The sequence reads for each barcode are counted, and the relative abundance of each mutant in the treated versus the control culture is determined. Mutants that are significantly depleted in the drug-treated culture are identified as hypersensitive, indicating that the deleted gene may be the drug's target.
MIB/MS Kinome Profiling
-
Cell Lysate Preparation : C. albicans cells are cultured and lysed to release the proteome, including the kinome.
-
Affinity Chromatography : The cell lysate is passed over a column containing multiplexed inhibitor beads (MIBs), which are sepharose beads coupled with a cocktail of broad-spectrum kinase inhibitors.
-
Kinase Enrichment : Kinases in the lysate bind to the MIBs and are thus enriched from the total proteome.
-
Elution and Digestion : The bound kinases are eluted from the beads and digested into peptides using trypsin.
-
Mass Spectrometry : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The MS/MS data is used to identify and quantify the enriched kinases. For competitive binding experiments, the lysate is pre-incubated with this compound before the MIB pulldown to identify which kinases are competed off the beads by the drug.
Yck2 Kinase Inhibition Assay
-
Yck2 Expression and Purification : Recombinant C. albicans Yck2 kinase domain is expressed in E. coli and purified.
-
Kinase Reaction : The purified Yck2 is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition : Varying concentrations of this compound are added to the kinase reaction.
-
Phosphorylation Detection : The extent of substrate phosphorylation is measured. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a proxy for kinase activity.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the Yck2 kinase activity (IC50) is determined by plotting the kinase activity against the inhibitor concentration.
Conclusion
This compound represents a promising starting point for the development of a new class of antifungal drugs targeting the fungal-specific kinase Yck2. Its discovery through a combination of phenotypic screening and advanced target deconvolution techniques highlights the power of these approaches in modern drug discovery. The detailed understanding of its synthesis, mechanism of action, and biological activity provides a solid foundation for further optimization and preclinical development. The experimental protocols outlined in this document serve as a guide for researchers aiming to characterize and develop novel Yck2 inhibitors for the treatment of invasive fungal infections.
References
The Structure-Activity Relationship of GW461484A Analogs: A Technical Guide to Targeting Fungal Kinase Yck2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GW461484A and its analogs as inhibitors of the fungal kinase Yck2 from Candida albicans. This compound, a pyrazolo[1,5-a]pyridine, has emerged as a promising antifungal agent, and its optimization has led to the development of analogs with enhanced efficacy and pharmacological properties. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data: Structure-Activity Relationship of Yck2 Inhibitors
The development of potent and selective Yck2 inhibitors has been a focus of recent antifungal research. The following tables summarize the in vitro inhibitory activity of various analogs against C. albicans Yck2 and related kinases, as well as their whole-cell antifungal activity.
Table 1: In Vitro Kinase Inhibition of Diarylpyrazole Analogs of LY364947
LY364947 (LY), a diarylpyrazole, was identified as an inhibitor of Yck2. The following data, adapted from studies on its analogs, highlight key structural modifications influencing potency and selectivity.
| Compound | R¹ (Position 3) | R² (Position 4) | R³ (Position 5) | Yck2 IC₅₀ (μM) |
| LY | Pyridin-2-yl | H | Quinolin-4-yl | 0.17 |
| Analog 1 | Pyridin-2-yl | H | 4-Fluorobenzyl | 7.0 |
| Analog 2 | Pyridin-2-yl | H | Benzyl | 4.9 |
| Analog 3 | Pyridin-2-yl | Me | Quinolin-4-yl | 0.11 |
| Analog 9 | 4-Fluorophenyl | H | Quinolin-4-yl | 0.23 |
| Analog 11 | 4-Hydroxyphenyl | H | Quinolin-4-yl | 0.35 |
| Analog 12 | Furan-2-yl | H | Quinolin-4-yl | 6.3 |
Data compiled from studies on diarylpyrazole inhibitors of Yck2.[1]
Table 2: Antifungal Activity of Selected Yck2 Inhibitors against Candida albicans
The in vitro antifungal activity of lead compounds against wild-type C. albicans is a critical measure of their potential as therapeutic agents.
| Compound | Chemotype | C. albicans MIC (μg/mL) |
| This compound | Pyrazolo[1,5-a]pyridine | Potent (exact value not specified in snippets) |
| YK-I-02 | Pyrazolo[1,5-a]pyridine | Potent (exact value not specified in snippets) |
| MN-I-157 | Imidazo[1,2-a]pyridine | Potent (exact value not specified in snippets) |
| LY364947 | Diarylpyrazole | Moderate |
| Analog 11 | Diarylpyrazole | Improved activity over LY |
Note: Specific MIC values for this compound and its direct analogs were not available in the provided search snippets, though their potency is consistently highlighted.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a bioluminescent method used to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[2][3][4][5][6]
Materials:
-
Purified recombinant Yck2 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing the purified Yck2 kinase and its specific peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for Yck2.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Whole-Cell Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of antifungal compounds against Candida albicans.[7][8][9]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
RPMI-1640 medium, buffered with MOPS
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans isolate onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash the pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend the cells in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10³ cells/mL using a spectrophotometer (OD₆₀₀).
-
-
Drug Dilution:
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium. A drug-free well serves as a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized C. albicans inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the Yck2 signaling pathway and a general experimental workflow for inhibitor characterization.
Yck2 Signaling Pathway in Candida albicans
Yck2 is a crucial regulator of several virulence-related processes in C. albicans. Inhibition of Yck2 leads to a disruption of these pathways, ultimately impairing the fungus's ability to cause disease.
Caption: Yck2 signaling pathway in C. albicans and its inhibition by this compound analogs.
Experimental Workflow for Characterization of Yck2 Inhibitors
The process of identifying and characterizing novel Yck2 inhibitors involves a series of interconnected experimental stages, from initial screening to in-depth mechanistic studies.
Caption: General experimental workflow for the discovery and characterization of Yck2 inhibitors.
References
- 1. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
GW461484A: A Novel Strategy to Counter Echinocandin Resistance in Fungal Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to echinocandins, a frontline class of antifungal drugs, poses a significant threat to public health. This technical guide details the role and mechanism of GW461484A, a 2,3-aryl-pyrazolopyridine compound, in overcoming echinocandin resistance in pathogenic fungi, primarily Candida albicans. This compound acts as a potent inhibitor of the fungal casein kinase Yck2, a key regulator of the cell wall integrity pathway. By targeting Yck2, this compound disrupts the fungal stress response to cell wall damage induced by echinocandins, thereby restoring their efficacy against resistant strains, including those with mutations in the FKS1 gene. This document provides a comprehensive overview of the mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Challenge of Echinocandin Resistance
Echinocandins are a critical class of antifungal agents that non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the major fungal cell wall component, β-(1,3)-glucan.[1] This disruption of the cell wall leads to osmotic instability and fungal cell death.[1] However, the clinical utility of echinocandins is increasingly compromised by the development of resistance.[2] The primary mechanism of resistance involves mutations in the FKS1 gene, which encodes the catalytic subunit of the β-(1,3)-D-glucan synthase.[3][4][5] These mutations reduce the sensitivity of the enzyme to echinocandins.[5]
Beyond target site mutations, fungal pathogens have evolved complex stress response pathways to counteract the effects of cell wall-damaging agents.[6] These pathways, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and the calcineurin signaling pathway, work to remodel and reinforce the cell wall, often through a compensatory increase in chitin (B13524) synthesis.[6][7] The molecular chaperone Hsp90 also plays a crucial role in mediating echinocandin resistance, often by stabilizing key signaling proteins like calcineurin.[8][9][10][11] Overcoming these resistance mechanisms requires novel therapeutic strategies that can either bypass or disable these adaptive responses.
This compound: A Potent Sensitizer to Echinocandins
This compound is a synthetic small molecule originally developed as an inhibitor of human p38α kinase.[12] Foundational research identified this compound from a screen of a public-domain library of human kinase inhibitors as a compound with both single-agent antifungal activity and the ability to potentiate the activity of echinocandins against Candida albicans and the emerging pathogen Candida auris.
Identification and Primary Target: Yck2 Kinase
This compound was identified in a phenotypic screen of 736 protein kinase inhibitors for their ability to restore caspofungin sensitivity in an echinocandin-resistant clinical isolate of C. albicans.[13] Subsequent chemical-genomic and biochemical approaches established that the primary molecular target of this compound in C. albicans is Yck2, a member of the casein kinase 1 (CK1) family.[13] Yck2 is a non-essential stress kinase that plays a pivotal role in governing echinocandin resistance and is required for the growth of C. albicans under host-relevant conditions. This compound binds to the ATP-binding pocket of Yck2.
Mechanism of Action: Disruption of the Cell Wall Stress Response
Echinocandin-induced cell wall stress triggers a compensatory response in fungi, primarily through the upregulation of chitin synthesis to maintain cell wall integrity.[6] This response is regulated by several signaling pathways, with the Yck2 kinase playing a crucial role. By inhibiting Yck2, this compound disrupts this adaptive stress response, rendering the fungal cell unable to cope with the cell wall damage inflicted by echinocandins. This leads to a synergistic fungicidal effect, even in strains carrying FKS1 mutations that confer high-level echinocandin resistance.
The proposed mechanism involves the interplay of several key pathways. Echinocandin treatment leads to the activation of the cell wall integrity (CWI) pathway. Yck2 is implicated in modulating this pathway. Inhibition of Yck2 by this compound is thought to dysregulate the CWI pathway, preventing the compensatory upregulation of chitin and other cell wall components, ultimately leading to cell lysis.
Quantitative Data
The synergistic interaction between this compound and echinocandins has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Synergistic Activity of this compound with Caspofungin against Echinocandin-Resistant C. albicans
| C. albicans Strain | FKS1 Mutation | Caspofungin MIC (μg/mL) | This compound Concentration (μM) | Caspofungin MIC with this compound (μg/mL) | Fold Reduction in MIC |
| Clinical Isolate | T1922C (homozygous) | >16[14] | 25 | <6[13] | >2.6 |
Note: The precise reduced MIC value in the presence of this compound is not explicitly stated in the provided search results, but the combination caused >80% growth inhibition at a caspofungin concentration where the resistant strain would otherwise grow.
Table 2: In Vivo Efficacy of Yck2 Depletion in a Murine Model of Systemic Candidiasis
| Treatment Group | Fungal Burden (log10 CFU/kidney) | Reduction in Fungal Burden (log10) |
| Control (No Yck2 depletion) | Baseline | N/A |
| Genetic Depletion of YCK2 | Baseline - ~3 | ~3[13] |
Note: This data reflects the effect of genetic depletion of the target, which mimics the pharmacological effect of this compound.
Experimental Protocols
Kinase Inhibitor Library Screening
This protocol describes the high-throughput screening method used to identify compounds that restore echinocandin sensitivity.
-
Strain and Media: An echinocandin-resistant clinical isolate of C. albicans (e.g., one with a homozygous FKS1T1922C mutation) is cultured in RPMI medium.[13]
-
Compound Library: A library of protein kinase inhibitors (e.g., the GlaxoSmithKline PKI library) is used.[13]
-
Assay Setup: The screen is performed in 384-well microtiter plates.
-
Screening Concentrations: Each inhibitor is screened at a final concentration of 25 μM.[13] Caspofungin is added at a sub-inhibitory concentration for the resistant strain (e.g., 6 μg/mL).[13]
-
Incubation: Plates are incubated for 48 hours at 30°C.[13]
-
Readout: Fungal growth is measured by absorbance at 600 nm (OD600).[13]
-
Hit Criteria: A compound is identified as a "hit" if it inhibits fungal growth by more than 80% in the presence of caspofungin compared to the growth in caspofungin alone.[13]
Checkerboard Broth Microdilution Assay for Synergy
This method is used to quantify the synergistic interaction between two compounds.
-
Materials: 96-well microtiter plates, RPMI medium, fungal inoculum, this compound, and an echinocandin (e.g., caspofungin).
-
Drug Dilutions: Serial twofold dilutions of this compound are prepared horizontally across the plate, and serial twofold dilutions of the echinocandin are prepared vertically. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized fungal suspension (e.g., 0.5 x 103 to 2.5 x 103 cells/mL).[10]
-
Incubation: Plates are incubated at 35°C for 24-48 hours.[10]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.
-
Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FICI ≤ 0.5.
-
Indifference is defined as an FICI > 0.5 to ≤ 4.0.
-
Antagonism is defined as an FICI > 4.0.
-
Yck2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on Yck2 activity.
-
Reagents: Purified recombinant Yck2 kinase, a suitable substrate (protein or synthetic peptide), ATP, and this compound.
-
Assay Buffer: A suitable kinase reaction buffer (e.g., pH 7.0).
-
Reaction Setup: The kinase reaction is set up in a microtiter plate containing the Yck2 enzyme, substrate, ATP, and varying concentrations of this compound. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kit such as ADP-Glo™. This assay measures luminescence.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the Yck2 kinase activity (IC50) is determined by plotting the kinase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The interplay between echinocandin-induced stress and the cellular response pathways is complex. The following diagram illustrates the logical relationship between echinocandin action, the role of Yck2, and the effect of this compound.
Conclusion and Future Directions
This compound represents a promising new approach to combatting echinocandin resistance in fungal pathogens. By targeting a key node in the fungal cell wall stress response pathway, the Yck2 kinase, this compound effectively resensitizes resistant strains to the fungicidal action of echinocandins. The data presented in this guide highlight the potent synergistic activity of this combination and elucidate the underlying mechanism of action.
Further research is warranted to fully explore the therapeutic potential of Yck2 inhibitors. This includes:
-
Broad-spectrum activity: Investigating the efficacy of this compound and its analogs against a wider range of echinocandin-resistant fungal species.
-
In vivo studies: Conducting more extensive preclinical studies in animal models to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of combination therapy.
-
Clinical trials: Ultimately, progressing lead compounds into clinical trials to assess their safety and efficacy in human patients with invasive fungal infections.
The development of adjunctive therapies like this compound that target fungal stress response pathways is a critical strategy to extend the lifespan of our current antifungal armamentarium and improve outcomes for patients with life-threatening fungal diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 3. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and safety of echinocandin monotherapy and combination therapy for immunocompromised patients with systemic candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Biology of GW461484A: A Technical Guide to a Potent Inhibitor of Candida albicans Yck2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of GW461484A, a small molecule inhibitor of the Candida albicans protein kinase Yck2. This document details the compound's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used for its characterization.
Chemical Properties and Structure
This compound is a synthetic compound belonging to the pyrazolo[1,5-a]pyridine (B1195680) class of molecules. It was initially identified as an inhibitor of human p38α mitogen-activated protein kinase but has since been repurposed as a potent antifungal agent through its activity against the fungal-specific kinase Yck2.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine |
| Molecular Formula | C₁₉H₁₄FN₃ |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 401815-65-4 |
| Appearance | Powder |
| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C (in DMSO)[1] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against the Candida albicans casein kinase 1 (CK1) homolog, Yck2. This kinase is a critical regulator of several key virulence traits in the fungus, including morphogenesis (the switch from yeast to hyphal growth), biofilm formation, and the maintenance of cell wall integrity.[2][3] By inhibiting Yck2, this compound disrupts these essential processes, leading to increased susceptibility of the fungus to other antifungal agents, particularly echinocandins like caspofungin.[2][4]
The compound was originally developed as an inhibitor of human p38α, a kinase involved in inflammatory responses. Its repurposing as an antifungal highlights the potential for targeting conserved kinase families with molecules that can be optimized for selectivity against the fungal homolog.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Reference |
| Candida albicans Yck2 | IC₅₀ | 0.11 µM | |
| Human p38α | IC₅₀ | 150 nM | [1] |
| Candida albicans | MIC₈₀ | 12.5 µM |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) of this compound against Yck2 can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
Methodology:
-
Reaction Setup: A kinase reaction is prepared in a 96-well plate containing the Yck2 enzyme, a suitable peptide substrate (e.g., RRRADDSDDDDD for CK1), and a kinase assay buffer.
-
Inhibitor Addition: this compound is added to the reaction wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression analysis.
Antifungal Susceptibility Testing (MIC₈₀ Determination)
The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC₈₀) is determined using a broth microdilution method, following established clinical laboratory standards.
Methodology:
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared from an overnight culture to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI 1640 medium.
-
Drug Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. Control wells containing no drug are also included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Growth Assessment: Fungal growth is assessed by measuring the optical density at 600 nm.
-
MIC₈₀ Determination: The MIC₈₀ is defined as the lowest drug concentration that results in an 80% reduction in growth compared to the drug-free control well.
Target Identification and Signaling Pathway
The identification of Yck2 as the primary target of this compound in Candida albicans was achieved through a combination of chemoproteomics and genetic approaches like haploinsufficiency profiling.
Chemoproteomic Profiling Workflow
Chemoproteomics is used to identify the protein targets of a small molecule inhibitor within a complex cellular lysate.
Caption: Chemoproteomics workflow for identifying kinase targets of this compound.
Haploinsufficiency Profiling Workflow
Haploinsufficiency profiling identifies drug targets by screening a library of heterozygous deletion mutants for hypersensitivity to the compound.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study [frontiersin.org]
The Effect of GW461484A on Fungal Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungal biofilms represent a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This technical guide explores the potential effects of GW461484A, a potent protein kinase inhibitor, on the formation and integrity of fungal biofilms. While direct studies on this compound's impact on fungal biofilms are not yet available in public literature, this document synthesizes the known mechanism of action of its target, the casein kinase 1 family member Yck2, to postulate its effects and provide detailed experimental protocols for future investigation. This compound is known to inhibit Yck2 in Candida albicans, a key regulator of morphogenesis, cell wall integrity, and virulence. Genetic deletion of YCK2 results in a complex phenotype, including constitutive pseudohyphal growth and enhanced biofilm formation under certain conditions, coupled with increased susceptibility to cell wall stressors.[1][2] This suggests that pharmacological inhibition of Yck2 by this compound could represent a novel strategy to modulate fungal biofilm architecture and potentially re-sensitize biofilms to other antifungal agents. This guide provides the necessary theoretical framework and practical methodologies for researchers to investigate this promising avenue.
Introduction to Fungal Biofilms
Fungal biofilms are structured communities of yeast and/or hyphal cells embedded within a self-produced extracellular matrix (ECM) and adherent to a biotic or abiotic surface. These complex structures are a hallmark of many fungal infections, contributing to their chronicity and recalcitrance to treatment. Key fungal pathogens such as Candida albicans and Aspergillus fumigatus are well-known for their ability to form robust biofilms on medical devices and host tissues. The biofilm lifestyle confers numerous advantages to the fungus, including protection from host immune responses and significantly increased resistance to antifungal drugs. The development of novel therapeutic strategies targeting biofilm formation and maintenance is therefore a critical area of research.
This compound and its Fungal Target: Yck2 Kinase
This compound is a 2,3-aryl-pyrazolopyridine scaffold compound originally developed as an inhibitor of human p38α. It has been identified as a potent, cell-permeant, and fungal-selective inhibitor of Yck2, a casein kinase 1 family member in Candida albicans. Yck2 plays a crucial role in a variety of cellular processes, including morphogenesis, cell wall integrity, and the response to environmental stress.[2][3]
The Role of Yck2 in Fungal Pathophysiology
Genetic studies in C. albicans have demonstrated that the deletion of the YCK2 gene leads to a number of significant phenotypic changes:
-
Morphogenesis: The yck2Δ/yck2Δ mutant strain exhibits constitutive pseudohyphal growth, even under yeast-inducing conditions.[1][2] This is attributed to the significant upregulation of UME6, a key transcriptional regulator of the yeast-to-hyphae transition.[2][4]
-
Biofilm Formation: The yck2Δ/yck2Δ strain forms enhanced biofilms under non-biofilm inducing conditions.[2] This is likely a consequence of the increased expression of hyphal-specific and cell wall protein genes such as ALS3, HWP1, and SUN41, which are crucial for adhesion and biofilm architecture.[2][4]
-
Cell Wall Integrity: Despite enhanced biofilm formation, the yck2Δ/yck2Δ mutant shows markedly increased susceptibility to cell wall stressors like protamine, SDS, Congo red, and calcofluor white.[2] This suggests that while Yck2 negatively regulates the initiation of filamentation, it is also essential for maintaining a robust and properly structured cell wall.
Based on these findings, it is hypothesized that this compound, as a Yck2 inhibitor, will phenocopy the effects of YCK2 deletion.
Quantitative Data Summary
While no direct quantitative data for this compound's effect on fungal biofilm formation is currently available, the following tables summarize the key findings from studies on the yck2Δ/yck2Δ mutant in C. albicans, which serves as a proxy for the expected effects of Yck2 inhibition.
Table 1: Phenotypic Effects of YCK2 Deletion in Candida albicans
| Phenotype | Observation in yck2Δ/yck2Δ Mutant | Reference |
| Morphology | Constitutive pseudohyphal growth | [1][2] |
| Biofilm Formation | Enhanced biofilm formation in non-inducing media | [1][2] |
| Cell Wall Integrity | Increased susceptibility to cell wall stressors | [2] |
| Host Cell Damage | Increased damage to endothelial and epithelial cells | [1] |
Table 2: Gene Expression Changes in yck2Δ/yck2Δ Mutant under Yeast-Inducing Conditions
| Gene | Function | Fold Change in Expression | Reference |
| UME6 | Transcriptional regulator of hyphal transition | ~35-fold increase | [2][4] |
| ALS3 | Adhesin, hyphal-specific cell wall protein | ~4-fold increase | [2][4] |
| HWP1 | Hyphal wall protein 1, involved in adhesion | ~32-fold increase | [2][4] |
Experimental Protocols
The following protocols are standard methods for assessing the effect of a compound on fungal biofilm formation and can be readily adapted for testing this compound.
Biofilm Formation and Biomass Quantification (Crystal Violet Assay)
This assay measures the total biofilm biomass, including cells and the extracellular matrix.
Materials:
-
96-well flat-bottom polystyrene plates
-
Candida albicans or other fungal species of interest
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain overnight in a suitable liquid medium. Wash the cells with PBS and resuspend in the desired biofilm growth medium to a concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of medium containing serial dilutions of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three to four times with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
Biofilm Metabolic Activity (XTT Assay)
This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilms grown in 96-well plates (as described in 4.1)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (0.5 mg/mL in PBS)
-
Menadione (B1676200) solution (10 mM in acetone, freshly prepared)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Preparation: Grow biofilms in the presence of this compound as described in the crystal violet assay protocol (steps 1-4).
-
XTT/Menadione Solution Preparation: Just before use, mix the XTT solution with the menadione solution. A common ratio is 1 µL of menadione for every 10 mL of XTT solution.
-
Assay: Add 100 µL of the XTT/menadione solution to each well containing a biofilm and to control wells (biofilm without drug and medium only).
-
Incubation: Incubate the plate in the dark at 37°C for 2 hours.
-
Quantification: Transfer 80 µL of the colored supernatant to a new 96-well plate and measure the absorbance at 490 nm.
Biofilm Architecture Visualization (Confocal Scanning Laser Microscopy)
CSLM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
This compound
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix, or a Live/Dead staining kit)
-
Confocal microscope
Procedure:
-
Biofilm Formation: Grow biofilms on a suitable substrate for microscopy in the presence of this compound.
-
Staining: Gently wash the biofilms with PBS and stain with the desired fluorescent probe(s) according to the manufacturer's instructions.
-
Imaging: Mount the sample on the confocal microscope and acquire Z-stack images through the depth of the biofilm.
-
Image Analysis: Use appropriate software to reconstruct 3D images of the biofilm architecture and analyze parameters such as biofilm thickness, cell morphology, and the distribution of live/dead cells or matrix components.
Visualizations: Signaling Pathways and Workflows
Yck2 Signaling Pathway in Candida albicans
Caption: Proposed signaling pathway of Yck2 inhibition by this compound in C. albicans.
Experimental Workflow for Assessing this compound's Anti-Biofilm Activity
Caption: A generalized workflow for testing the effect of this compound on fungal biofilms.
Expected Outcomes and Future Directions
Based on the known function of Yck2, the inhibition of this kinase by this compound is expected to yield a complex and potentially dose-dependent effect on fungal biofilm formation. At lower concentrations, this compound might promote a more filamentous and potentially thicker biofilm due to the derepression of the hyphal morphogenesis program. However, at higher concentrations, or in combination with cell wall-targeting antifungals, the compromised cell wall integrity resulting from Yck2 inhibition could lead to a reduction in biofilm viability and structural integrity.
Future research should focus on empirically testing these hypotheses using the detailed protocols provided. Key investigations should include:
-
Dose-response studies to determine the IC50 of this compound for biofilm formation and viability.
-
Synergy studies in combination with established antifungals, particularly those targeting the cell wall like echinocandins.
-
Transcriptomic and proteomic analyses of this compound-treated biofilms to confirm the predicted changes in gene and protein expression.
-
In vivo studies using animal models of biofilm-associated infections to validate the therapeutic potential of targeting Yck2.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | PLOS One [journals.plos.org]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifungal Spectrum of GW461484A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW461484A is a 2,3-aryl-pyrazolopyridine compound initially developed as an inhibitor of human p38α kinase. Subsequent research has repurposed it as a promising antifungal agent, particularly for its ability to resensitize echinocandin-resistant strains of Candida albicans. This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its mechanism of action, known antifungal spectrum, and the experimental protocols used for its evaluation. The primary molecular target of this compound in fungi is Yeast Casein Kinase 2 (Yck2), a key regulator of fungal morphogenesis, cell wall integrity, and biofilm formation. By inhibiting Yck2, this compound disrupts these critical cellular processes, leading to a potent synergistic effect when combined with cell wall-targeting antifungals like caspofungin. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The antifungal activity of this compound has been primarily characterized against Candida albicans. The available data highlights its potency as a kinase inhibitor and its efficacy as a whole-cell antifungal agent.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Fungal Species | IC50 (µM) |
| Yck2 | Candida albicans | 0.11 |
Table 2: Antifungal Susceptibility of this compound
| Fungal Species | Strain Information | MIC80 (µM) |
| Candida albicans | Not specified | 12.5 |
Note: The majority of published research focuses on the synergistic activity of this compound with echinocandins rather than its standalone minimum inhibitory concentration (MIC) against a broad spectrum of fungi. Further research is required to establish a comprehensive antifungal spectrum.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
Yck2 Kinase Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant Yck2 kinase.
Materials:
-
Purified recombinant C. albicans Yck2 kinase domain
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Casein kinase 1 peptide substrate
-
ATP solution (at the Km concentration for Yck2, e.g., 20 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Plate Setup: To the wells of a 384-well plate, add the serially diluted this compound or DMSO vehicle control.
-
Enzyme and Substrate Addition: Add the diluted Yck2 enzyme and the casein kinase 1 peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI) and assess the synergistic interaction between this compound and an echinocandin like caspofungin.
Materials:
-
Candida albicans isolate (e.g., echinocandin-resistant strain)
-
This compound stock solution (in DMSO)
-
Caspofungin stock solution (in water or DMSO)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the C. albicans isolate on an appropriate agar (B569324) medium. Prepare a standardized fungal inoculum suspension in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ cells/mL.
-
Drug Dilution:
-
In a 96-well plate, serially dilute this compound horizontally across the columns.
-
Serially dilute caspofungin vertically down the rows. This creates a matrix of wells with various combinations of the two compounds.
-
Include control wells with each drug alone, a growth control (inoculum only), and a sterility control (medium only).
-
-
Inoculation: Add the prepared fungal inoculum to each well of the plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 80%) compared to the growth control, determined visually or by a spectrophotometer.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Caspofungin in Combination / MIC of Caspofungin Alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of Yck2 kinase.
Experimental Workflow
Caption: Workflow for the checkerboard microdilution assay.
The Kinase Inhibitor GW461484A: A Technical Guide to its Interaction with the Fungal Cell Wall Integrity Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the kinase inhibitor GW461484A and its mechanism of action, with a specific focus on its interaction with the fungal cell wall integrity (CWI) pathway. This compound has been identified as a potent inhibitor of the fungal casein kinase 1 (CK1) homolog, Yck2, a critical regulator of fungal morphogenesis, biofilm formation, and the maintenance of cell wall integrity. By targeting Yck2, this compound disrupts the CWI pathway, leading to increased susceptibility of fungal pathogens to cell wall stressors, notably echinocandins. This document details the quantitative effects of this compound, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge to global health. The fungal cell wall, a unique and essential structure absent in human cells, is a prime target for antifungal drug development. The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that allows fungi to sense and respond to cell wall stress, ensuring cellular survival.[1] This pathway is orchestrated by a series of protein kinases, making them attractive targets for novel antifungal therapies.
This compound, a 2,3-aryl-pyrazolopyridine, was initially developed as an inhibitor of human p38α mitogen-activated protein kinase (MAPK).[2] However, subsequent screening revealed its potent antifungal activity, particularly in combination with echinocandin drugs against resistant fungal strains.[2][3] Chemogenomic and biochemical studies have identified the primary molecular target of this compound in Candida albicans as Yck2, a homolog of casein kinase 1 (CK1).[2][3] Yck2 plays a pivotal role in regulating the CWI pathway, and its inhibition by this compound compromises the fungus's ability to withstand cell wall damage.[3][4] This guide will delve into the technical details of this interaction, providing valuable information for researchers and professionals in the field of antifungal drug development.
Quantitative Data
Antifungal Activity and Synergy
Table 1: Synergistic Antifungal Activity of this compound with Caspofungin against Candida auris [2]
| Compound Combination | Fractional Inhibitory Concentration 80 (FIC80) Index | Interpretation |
| This compound + Caspofungin | <0.5 | Synergy |
Note: FIC80 < 0.5 is indicative of a synergistic interaction.
Impact on Cell Wall Composition
Inhibition or deletion of Yck2 has been shown to induce a compensatory increase in chitin (B13524) deposition in the fungal cell wall.[4][5] While specific quantitative data for this compound-induced changes in chitin and glucan levels are not extensively published in tabular format, studies on Yck2 deletion mutants provide insight into the expected effects. Treatment of C. albicans with cell wall stressors is known to cause a significant increase in chitin content.[6]
Signaling Pathways
The Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved MAPK cascade that is activated in response to cell wall stress. It plays a central role in coordinating cell wall synthesis and remodeling.
Caption: The canonical Fungal Cell Wall Integrity (CWI) MAPK pathway.
Interaction of this compound with the Yck2-Mediated Pathway
This compound inhibits Yck2, which negatively regulates morphogenesis and the CWI pathway. This inhibition leads to a state that mimics a cell wall stress response.
Caption: Proposed interaction of this compound with the Yck2-mediated signaling pathway.
Experimental Protocols
Haploinsufficiency Profiling for Target Identification
This chemogenomic assay identifies the cellular targets of a compound by screening a collection of heterozygous deletion mutants. The principle is that a strain with a reduced dosage of the target-encoding gene will be hypersensitive to the compound.[2][7]
Methodology:
-
Preparation of Pooled Mutant Collection: A collection of C. albicans double-barcoded heterozygous deletion mutants is grown in 96-well plates and then pooled into a single culture.[7]
-
Compound Treatment: The pooled culture is grown in the presence of a sub-inhibitory concentration of this compound and a DMSO control.
-
Genomic DNA Extraction: After a defined period of competitive growth, genomic DNA is extracted from both the treated and control cultures.
-
Barcode Amplification and Sequencing: The unique DNA barcodes for each mutant strain are amplified by PCR and subjected to high-throughput sequencing.
-
Data Analysis: The relative abundance of each barcode in the treated sample is compared to the control. Strains that are significantly depleted in the presence of this compound are identified as hypersensitive, and the corresponding deleted gene is a putative target.
Caption: Workflow for Haploinsufficiency Profiling.
In Vitro Yck2 Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of Yck2.[2][8]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant purified C. albicans Yck2 kinase domain is prepared. A suitable substrate, such as dephosphorylated casein, is also prepared.[8]
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO.
-
Kinase Reaction: The Yck2 enzyme, substrate, and ATP (at the Km for the kinase) are combined in a reaction buffer in a 384-well plate.[8] The reaction is initiated by the addition of the ATP/substrate mixture to wells containing the enzyme and inhibitor.
-
Reaction Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence.[8]
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro Yck2 kinase inhibition assay.
Chemoproteomic Profiling
This method is used to assess the selectivity of a kinase inhibitor across the entire proteome of the organism.[3][9]
Methodology:
-
Cell Lysate Preparation: C. albicans cells are cultured and lysed to obtain a whole-cell protein extract.
-
Multiplexed Inhibitor Bead (MIB) Pulldown: The cell lysate is incubated with multiplexed inhibitor beads (kinobeads) in the presence of this compound or a DMSO control. The kinobeads are composed of a mixture of non-selective kinase inhibitors that bind to a broad range of kinases.
-
Competitive Binding: this compound competes with the kinobeads for binding to its target kinases.
-
Mass Spectrometry: The proteins bound to the kinobeads are eluted, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase in the this compound-treated sample is compared to the DMSO control. A significant reduction in the abundance of a kinase in the presence of this compound indicates that it is a target of the inhibitor.
Conclusion
This compound represents a promising antifungal agent that acts through a novel mechanism of action: the inhibition of the essential fungal kinase Yck2. This inhibition disrupts the CWI pathway, rendering fungal cells, particularly those with existing cell wall stress, more susceptible to antifungal drugs like echinocandins. The data and protocols presented in this guide provide a solid foundation for further research into this compound and other Yck2 inhibitors. Future work should focus on generating a broader quantitative dataset of its antifungal activity and its precise impact on cell wall composition. A deeper understanding of the Yck2-mediated signaling network will be crucial for the development of this new class of antifungal therapeutics. The methodologies outlined here, including haploinsufficiency profiling, in vitro kinase assays, and chemoproteomics, are powerful tools to advance these efforts and address the pressing need for novel antifungal strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Preclinical Odyssey of GW461484A: A Potent Pyrazolopyridine p38α Inhibitor
An In-depth Technical Guide on the History of GW461484A as a Human p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the history of this compound, a potent small molecule inhibitor of human p38α mitogen-activated protein kinase (MAPK). Originally developed by GlaxoSmithKline in the early 2000s as a potential therapeutic for inflammatory diseases, this compound's journey provides a compelling case study in drug discovery, from initial hit identification and lead optimization to its eventual repurposing as a valuable research tool in mycology. This document summarizes the key milestones in its development, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Discovery and Rationale: Targeting the p38α MAPK Pathway
The p38 MAPK signaling cascade is a critical regulator of the cellular response to stress and inflammatory stimuli.[1][2] Activation of p38α, the most ubiquitously expressed isoform, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime target for the development of anti-inflammatory therapeutics.[3] In the late 1990s and early 2000s, significant efforts in the pharmaceutical industry were directed towards the discovery of potent and selective p38α inhibitors for the treatment of chronic inflammatory conditions like rheumatoid arthritis and psoriasis.[4]
This compound emerged from a lead optimization program at GlaxoSmithKline focused on the pyrazolo[1,5-a]pyridine (B1195680) scaffold.[1] The initial discovery of this class of compounds as p38 inhibitors stemmed from the observation that related structures possessed anti-TNF-α properties.[1] The development of this compound was part of a broader effort to improve the in vitro metabolic stability and in vivo pharmacokinetic profiles of this chemical series.[1]
Biochemical and Cellular Activity
This compound demonstrated potent inhibition of the p38α kinase enzyme. While extensive preclinical data for this specific compound in inflammatory models is not publicly available, its initial characterization established its biochemical potency.
Table 1: In Vitro Potency of this compound against p38α
| Compound | Target | IC50 (nM) | Reference |
| This compound | p38α | 150 | [1] |
Subsequent, more recent studies, in the context of its antifungal activity, have provided further insight into its kinase selectivity. These studies confirmed that this compound was designed as a selective human p38α inhibitor and retains this activity.[5]
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of p38α. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAP kinase inhibitors as anti inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing GW461484A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW461484A is a potent small-molecule inhibitor with dual activity against human p38α mitogen-activated protein kinase and the fungal casein kinase 1 (CK1) family member, Yck2.[1] Originally developed as a p38α inhibitor with an IC50 of 150 nM, it has demonstrated significant antifungal properties, particularly against Candida albicans.[1] Its primary fungal target is Yck2, which it inhibits with an IC50 of 0.11 µM.[2][3] this compound shows promise in potentiating the effects of other antifungal drugs, such as caspofungin, against resistant fungal strains. These application notes provide detailed in vitro assay protocols to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the key quantitative efficacy data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Organism | IC50 | Assay Type |
| Yck2 | Candida albicans | 0.11 µM | Biochemical Kinase Assay |
| p38α | Human | 150 nM | Biochemical Kinase Assay |
Table 2: Antifungal Activity against Candida albicans
| Assay Type | Strain | Metric | Value |
| Broth Microdilution | Wild-Type | MIC80 | 12.5 µM |
| Checkerboard Assay | Caspofungin-Resistant | Synergy with Caspofungin | FICI ≤ 0.5 |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is indicative of synergy.
Signaling Pathway and Experimental Workflows
Signaling Pathway of Yck2 in Candida albicans
Caption: Simplified signaling pathway of Yck2 in Candida albicans.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro efficacy testing of this compound.
Experimental Protocols
Biochemical Kinase Assay for Yck2 Inhibition (IC50 Determination)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against purified C. albicans Yck2 kinase.
Materials:
-
Recombinant purified C. albicans Yck2
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the Yck2 enzyme and substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for Yck2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the positive control (DMSO-treated) set to 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Broth Microdilution Antifungal Susceptibility Assay (MIC80 Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound that inhibits 80% of C. albicans growth, following CLSI guidelines.
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution in DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume will be 200 µL per well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC80:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC80 is the lowest concentration of this compound that shows an 80% reduction in OD compared to the growth control.
-
Checkerboard Synergy Assay
This assay evaluates the synergistic effect of this compound in combination with another antifungal agent, such as caspofungin, against C. albicans.
Materials:
-
Candida albicans strain (e.g., a caspofungin-resistant isolate)
-
This compound and Caspofungin stock solutions in DMSO
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Materials for inoculum preparation as in the broth microdilution assay.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and caspofungin vertically in RPMI-1640 medium. Each well will contain a unique combination of concentrations of the two drugs.
-
The final volume in each well after dilution should be 50 µL.
-
Include wells with each drug alone and a drug-free growth control.
-
-
Inoculum Preparation and Addition: Prepare the C. albicans inoculum as described for the broth microdilution assay. Add 50 µL of the inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Data Collection: Determine the MIC for each drug alone and for each combination by visual inspection or by reading the OD at 600 nm.
-
Data Analysis (FICI Calculation):
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows growth inhibition:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Chemoproteomic Profiling of GW461484A Targets in Candida albicans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemoproteomic profiling of GW461484A, an antifungal agent, and its optimized derivatives, in the opportunistic fungal pathogen Candida albicans. The primary molecular target of this compound has been identified as Yck2, a fungal homolog of casein kinase 1 (CK1).[1][2][3][4] Yck2 is a key regulator of fungal morphogenesis, biofilm formation, host cell damage, and cell wall integrity.[1][2] This document details the experimental protocols for identifying and quantifying the protein targets of this compound and its analogs, presents the quantitative data in a clear format, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The selectivity of this compound and its more optimized derivatives, YK-I-02 (YK) and MN-I-157 (MN), across the C. albicans kinome was investigated using multiplexed inhibitor beads paired with mass spectrometry (MIB/MS) competition assays.[1][2][5][6] These compounds demonstrated high selectivity, primarily engaging three CK1 homologs (Yck2, Yck22, and Hrr25) and a homolog of human p38α (Hog1).[1][2][5][6]
Table 1: Kinase Targets of this compound and its Analogs in C. albicans Identified by MIB/MS Competition Assays
| Compound | Primary Target | Other Engaged Kinases |
| This compound (GW) | Yck2 | Yck22, Hrr25, Hog1 |
| YK-I-02 (YK) | Yck2 | Yck22, Hrr25, Hog1 |
| MN-I-157 (MN) | Yck2 | Yck22, Hrr25, Hog1 |
Further chemoproteomic profiling using a custom MN-kinobead confirmed the remarkable fungal proteome-wide selectivity of the MN compound, identifying only one additional C. albicans protein.[1][5][6]
In a broader context, a MIB matrix utilizing six promiscuous ATP-competitive kinase inhibitors was able to capture 89% of the predicted fungal protein kinases present in C. albicans lysate.[1][2][4] Out of a total of 6,039 predicted proteins in the C. albicans genome, global proteomic analysis detected 3,928 proteins.[3][4] The MIB matrix captured 1,211 of these proteins, of which 83 were identified as potential protein kinases.[3][4]
Table 2: Proteome and Kinome Coverage in C. albicans Chemoproteomic Experiments
| Category | Number of Proteins |
| Predicted proteins in C. albicans genome (UniProtKB) | 6,039 |
| Proteins detected by global proteomic analysis | 3,928 |
| Proteins captured by MIB matrix | 1,211 |
| Potential kinases captured by MIB/MS | 83 |
| High-confidence protein kinases captured by MIB/MS | 63 |
| Percentage of high-confidence kinases captured | 89% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) Competition Assay
This protocol is used to define the selectivity of kinase inhibitors across the proteome.
a. C. albicans Cell Lysate Preparation:
-
Grow C. albicans strain SC5314 to the desired density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
-
Clarify the lysate by centrifugation at high speed at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
b. MIBs Pulldown and Competition:
-
Equilibrate the multiplexed inhibitor beads (kinobeads) with the lysis buffer.
-
Incubate the prepared C. albicans cell lysate with the kinobeads to enrich for kinases.
-
For competition assays, pre-incubate the cell lysate with a concentration range of the inhibitor (e.g., this compound, YK, or MN) before adding the kinobeads. A DMSO control should be included.
-
After incubation, wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
c. Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for quantitative analysis, if using this approach.
-
Combine the labeled peptide samples.
d. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a C. albicans protein database (e.g., from UniProtKB).
-
Determine the degree of competition for each identified kinase by comparing the signal from the inhibitor-treated samples to the DMSO control.
Custom MN-Kinobead Pulldown Assay
This protocol utilizes a custom-synthesized kinobead to identify specific targets of the MN compound.
a. Synthesis of MN-Kinobead:
-
Synthesize an analog of MN with a linker for immobilization.
-
Couple the MN analog to sepharose beads to create the MN-kinobead.
b. Pulldown Assay:
-
Incubate the MN-kinobeads with C. albicans cell lysate.
-
For competition, pre-incubate the lysate with an excess of free MN compound (e.g., 10 µM).
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
c. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Identify specific protein bands that are competed off by free MN using mass spectrometry.
-
Alternatively, perform a global proteomic analysis of the eluate as described in the MIB/MS protocol.
In-cell NanoBRET Target Engagement Assay
This assay quantifies inhibitor binding to a specific target kinase within live cells.
-
Co-express a nanoluciferase (Nluc)-tagged kinase (e.g., Nluc-Yck2) and a fluorescent energy transfer probe in a suitable host cell line (e.g., HEK293).
-
Add the NanoBRET substrate to the cells.
-
Treat the cells with varying concentrations of the inhibitor (e.g., YK or MN).
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates displacement of the probe by the inhibitor, allowing for the determination of target engagement and intracellular potency.
Visualizations
Signaling Pathway of Yck2 in C. albicans
The primary target of this compound, Yck2, is a casein kinase 1 homolog that plays a crucial role in regulating various cellular processes in C. albicans. Inhibition of Yck2 disrupts these pathways, leading to antifungal effects.
Caption: Yck2 signaling pathway in C. albicans and its inhibition by this compound.
Experimental Workflow for Chemoproteomic Profiling
The overall workflow for identifying the targets of this compound in C. albicans involves several key experimental stages, from sample preparation to data analysis.
Caption: MIB/MS-based chemoproteomic profiling workflow.
Logical Relationship of this compound and its Targets
This diagram illustrates the relationship between the inhibitor, its primary target, and the observed off-targets within the C. albicans kinome.
Caption: Target engagement profile of this compound in C. albicans.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Measuring GW461484A Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful and quantitative method to measure the interaction of small molecules with specific protein targets within the physiologically relevant environment of live cells.[1][2][3] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon occurring between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4][5][6][7] When a test compound, such as GW461484A, is introduced, it competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity and target engagement inside living cells.
This compound is a kinase inhibitor initially developed as a potent inhibitor of human p38α mitogen-activated protein kinase.[8] More recently, it has been identified as a promising antifungal agent that targets the fungal kinase Yck2, a homolog of the human casein kinase 1 (CK1).[9][10] Understanding the direct interaction of this compound with its intended targets in a cellular context is crucial for elucidating its mechanism of action and for the development of more potent and selective derivatives.
This document provides detailed application notes and protocols for utilizing the NanoBRET™ TE assay to measure the target engagement of this compound and its analogs with its key kinase targets.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies the binding of a test compound to a target protein in live cells through competitive displacement of a fluorescent tracer. The target protein is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer, which reversibly binds to the target protein, is added to the cells. The close proximity between the NanoLuc® donor and the fluorescent tracer upon binding enables energy transfer (BRET). When an unlabeled test compound is added, it competes with the tracer for the binding site on the target protein. This competition disrupts the BRET signal in a dose-dependent manner, which can be measured to determine the intracellular affinity of the test compound.
Experimental Protocols
This section provides a detailed protocol for measuring the target engagement of this compound with a specific kinase target, using the fungal kinase Yck2 as an example. This protocol can be adapted for other kinase targets, such as human p38α, by using the appropriate NanoLuc®-kinase fusion vector and a suitable tracer.
Materials
-
HEK293 cells (or other suitable host cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoLuc®-Yck2 fusion vector (or other target kinase fusion vector)
-
Carrier DNA (e.g., pGEM®-3Zf(+) Vector)
-
White, 96-well or 384-well assay plates
-
This compound compound
-
Custom NanoBRET™ tracer for Yck2 (e.g., MN-Bodipy)[7] or a suitable commercial tracer for the target of interest.
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring filtered luminescence (donor and acceptor wavelengths)
Experimental Workflow
The general workflow for the NanoBRET™ TE assay involves cell transfection, plating, addition of tracer and test compound, and finally, measurement of the BRET signal.
Detailed Protocol: Yck2 Target Engagement
This protocol is based on the development of a specific Yck2 NanoBRET™ assay.[7]
Day 1: Cell Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to ~80-90% confluency.
-
Prepare the transfection mix in Opti-MEM™ I Reduced Serum Medium. For each well of a 96-well plate, combine the NanoLuc®-Yck2 fusion vector DNA and carrier DNA.
-
Add the transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex to the HEK293 cells and incubate overnight at 37°C in a CO2 incubator.
Day 2: Cell Plating and Assay
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I.
-
Plate the cells into a white, 96-well assay plate at a density of 2 x 10^5 cells/mL.
-
Tracer Addition: Prepare the MN-Bodipy tracer at the optimal concentration (e.g., 500 nM) in Opti-MEM™ I.[7] Add the tracer solution to the cells.
-
Compound Addition: Prepare a serial dilution of this compound in Opti-MEM™ I. Add the compound dilutions to the wells containing cells and tracer. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Measurement: Immediately measure the luminescence signal at the donor emission wavelength (~450 nm) and the acceptor emission wavelength (~610 nm) using a luminometer.
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).
-
Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Data Presentation
| Kinase Target | Compound | Percent Occupancy at 1 µM[9] |
| p38α (MAPK14) | YK-I-02 | >70% |
| MN-I-157 | >70% | |
| CK1α | YK-I-02 | >70% |
| MN-I-157 | 40-70% | |
| NLK | YK-I-02 | 40-70% |
| MN-I-157 | 40-70% | |
| RIPK2 | YK-I-02 | 40-70% |
| MN-I-157 | <40% | |
| GAK | YK-I-02 | 40-70% |
| MN-I-157 | <40% |
Note: This data for this compound analogs provides an indication of the expected target engagement profile. For precise IC50 values of this compound, a full dose-response experiment as described in the protocol is required.
Signaling Pathway Context
This compound primarily targets the p38α MAPK signaling pathway in human cells and the Yck2-related pathways in fungi. The diagram below illustrates the position of p38α in a simplified MAPK signaling cascade.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for measuring the intracellular binding of compounds like this compound to their kinase targets. The detailed protocol and principles outlined in this document serve as a comprehensive guide for researchers to effectively utilize this technology. By quantifying target engagement in live cells, scientists can gain deeper insights into the cellular potency and selectivity of drug candidates, thereby accelerating the drug discovery and development process.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. eubopen.org [eubopen.org]
- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [france.promega.com]
- 5. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Application Notes and Protocols: X-ray Crystallography of GW461484A Bound to Yck2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of the inhibitor GW461484A in complex with its target protein, Yck2, a casein kinase 1 family member from Candida albicans. The structural insights gleaned from this complex are pivotal for the structure-guided design of novel antifungal agents.
Introduction
Candida albicans is a major human fungal pathogen, and the emergence of drug-resistant strains necessitates the exploration of novel therapeutic targets. Yck2, a casein kinase, has been identified as a promising target for antifungal drug development.[1][2][3] The small molecule inhibitor this compound has been shown to bind to Yck2, restoring sensitivity to existing antifungal drugs like caspofungin.[2][4] Elucidating the three-dimensional structure of the Yck2-GW461484A complex through X-ray crystallography provides a detailed understanding of the molecular interactions, paving the way for the rational design of more potent and selective inhibitors.
Data Presentation
Crystallographic Data and Refinement Statistics
The crystal structure of Candida albicans Yck2 in complex with this compound has been determined to a resolution of 2.45 Å and is publicly available under the PDB accession code 6U6A.[4][5]
| Data Collection | Value | Reference |
| PDB ID | 6U6A | [4][5] |
| Method | X-RAY DIFFRACTION | [4][5] |
| Resolution (Å) | 2.45 | [4][5] |
| Space Group | Not specified in search results | |
| Unit Cell Dimensions (Å) | Not specified in search results |
| Refinement Statistics | Value | Reference |
| R-Value Work | 0.163 | [4] |
| R-Value Free | 0.212 | [4] |
| R-Value Observed | 0.165 | [4] |
Inhibitor Binding Affinity
| Inhibitor | Target | IC50 (µM) | MIC80 (µM) | Reference |
| This compound | C. albicans Yck2 | 0.11 | 12.5 | [6] |
Experimental Protocols
The following protocols are based on the available information and generalized methodologies for protein expression, purification, and crystallization of kinase-inhibitor complexes.
Protocol 1: Recombinant Yck2 Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding the kinase domain of C. albicans Yck2 is codon-optimized for expression in Escherichia coli. The synthesized gene is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transformation : The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[5]
-
Protein Expression :
-
Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature, such as 18°C, for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis and Clarification :
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography :
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Yck2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography :
-
Further purify the eluted protein by size-exclusion chromatography (gel filtration) to remove aggregates and other impurities. Use a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess the purity of the protein fractions by SDS-PAGE. Pool the pure fractions.
-
-
Concentration and Storage :
-
Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-10 mg/mL) using a centrifugal filter unit.
-
Flash-freeze the protein in small aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Crystallization of the Yck2-GW461484A Complex
This protocol describes the co-crystallization of Yck2 with the inhibitor this compound using the vapor diffusion method.
-
Ligand Preparation :
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10-50 mM).
-
-
Complex Formation :
-
Thaw the purified Yck2 protein on ice.
-
Add this compound to the protein solution to achieve a final molar ratio of approximately 1:3 (protein to inhibitor). The final DMSO concentration should be kept below 5% (v/v) to minimize interference with crystallization.
-
Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening :
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Use commercially available crystallization screens to test a wide range of conditions (precipitants, salts, pH, and additives).
-
In a typical setup, mix 1 µL of the Yck2-GW461484A complex solution with 1 µL of the reservoir solution on a coverslip or in a drop well.
-
Seal the crystallization plate and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Optimization :
-
Monitor the crystallization trials regularly for the appearance of crystals.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other components of the condition.
-
-
Crystal Harvesting and Cryo-protection :
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during X-ray data collection. The cryo-protectant is typically the reservoir solution supplemented with a cryo-agent such as glycerol (B35011) or ethylene (B1197577) glycol (e.g., 20-30% v/v).
-
Flash-cool the crystal in liquid nitrogen.
-
Protocol 3: X-ray Diffraction Data Collection and Processing
-
Data Collection :
-
Mount the cryo-cooled crystal on a goniometer in a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing :
-
Process the raw diffraction images using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Scale and merge the integrated data using software like SCALA or AIMLESS.
-
-
Structure Solution and Refinement :
-
Solve the crystal structure using molecular replacement with a suitable search model.
-
Refine the atomic model against the experimental data using refinement software such as PHENIX or REFMAC5. This process involves iterative cycles of model building in electron density maps using software like Coot and automated refinement.
-
Validate the final structure using tools such as MolProbity to assess its geometric quality.
-
Visualizations
Yck2 Signaling and Inhibition
Caption: Yck2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Structure Determination
Caption: Experimental workflow for determining the crystal structure.
References
- 1. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. genophore.com [genophore.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Checkerboard Assay with GW461484A and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal drug resistance is a significant global health concern, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more drugs with different mechanisms of action, offers a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This document provides a detailed protocol for performing a checkerboard microdilution assay to evaluate the in vitro interaction between GW461484A, a fungal kinase inhibitor, and fluconazole (B54011), a standard-of-care azole antifungal.
Fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, a critical step in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. This compound is a potent inhibitor of the Candida albicans protein kinase Yck2, a member of the casein kinase 1 (CK1) family.[5][6][7] Yck2 plays a crucial role in fungal morphogenesis, biofilm formation, and maintaining cell wall integrity.[6][8] By targeting these distinct and essential fungal processes, the combination of this compound and fluconazole may exhibit synergistic antifungal activity.
The checkerboard assay is a robust method to quantify the nature of the interaction between two antimicrobial agents. The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Data Presentation
The quantitative results of the checkerboard assay should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: MICs of this compound and Fluconazole Alone and in Combination against Candida albicans
| Fungal Isolate | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| C. albicans SC5314 | This compound | 16 | 2 |
| Fluconazole | 4 | 0.5 | |
| C. albicans (Fluconazole-Resistant Isolate 1) | This compound | 16 | 4 |
| Fluconazole | 64 | 8 | |
| C. albicans (Clinical Isolate 2) | This compound | 32 | 4 |
| Fluconazole | 2 | 0.5 |
Table 2: Fractional Inhibitory Concentration Index (FICI) and Interpretation
| Fungal Isolate | FICI of this compound | FICI of Fluconazole | ∑FICI | Interpretation |
| C. albicans SC5314 | 0.125 | 0.125 | 0.25 | Synergy |
| C. albicans (Fluconazole-Resistant Isolate 1) | 0.25 | 0.125 | 0.375 | Synergy |
| C. albicans (Clinical Isolate 2) | 0.125 | 0.25 | 0.375 | Synergy |
FICI Calculation:
The FICI is calculated for each combination that inhibits fungal growth.
-
FIC of Drug A (this compound) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Fluconazole) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
∑FICI = FIC of Drug A + FIC of Drug B
Interpretation of FICI Values: [9][10]
-
Synergy: ≤ 0.5
-
Additive: > 0.5 to ≤ 1.0
-
Indifference: > 1.0 to ≤ 4.0
-
Antagonism: > 4.0
Experimental Protocols
This section provides a detailed methodology for performing the checkerboard assay with this compound and fluconazole against Candida albicans. Protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[11]
Materials and Reagents
-
This compound powder
-
Fluconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Candida albicans strain (e.g., SC5314 or clinical isolates)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35°C)
Preparation of Stock Solutions
a. This compound Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 1280 µg/mL.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
b. Fluconazole Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of fluconazole powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 1280 µg/mL.[4][12][13][14][15]
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
Preparation of Fungal Inoculum
-
Streak the C. albicans isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final working inoculum of 1-5 x 10³ CFU/mL.
Checkerboard Plate Setup
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.
-
In the first column (column 1), add an additional 100 µL of the highest concentration of this compound to be tested (e.g., 64 µg/mL).
-
Perform two-fold serial dilutions of this compound by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the fluconazole-only control. Column 12 will be the growth control (no drug).
-
In the first row (row A), add 100 µL of the highest concentration of fluconazole to be tested (e.g., 128 µg/mL) to each well from column 1 to column 11.
-
Perform two-fold serial dilutions of fluconazole by transferring 100 µL from row A to row B, mixing, and continuing this process down the plate to row G. Discard 100 µL from row G. Row H will serve as the this compound-only control.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well which should contain only medium). The final volume in the wells will be 200 µL.
Incubation and Reading of Results
-
Incubate the plate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This can be determined visually or by using a microplate reader to measure the optical density at 490 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the checkerboard assay.
Signaling Pathways
Caption: Hypothesized synergistic mechanism of action.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Node, Edge and Graph Attributes [emden.github.io]
- 3. Edge Attributes | Graphviz [graphviz.org]
- 4. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Haploinsufficiency Profiling with GW461484A for Antifungal Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haploinsufficiency profiling (HIP) is a powerful chemogenomic screening method used to identify the cellular targets of small molecules. This technique relies on the principle that a diploid organism heterozygous for a gene encoding a drug target will exhibit increased sensitivity to that drug. By systematically screening a library of heterozygous deletion mutants, researchers can identify gene-drug interactions and elucidate the mechanism of action of novel compounds.
This document provides a detailed experimental workflow for utilizing haploinsufficiency profiling to identify and validate the target of GW461484A, a known kinase inhibitor with antifungal properties. In the context of the fungal pathogen Candida albicans, this compound has been shown to target the casein kinase 1 (CK1) family member, Yck2, which is involved in critical cellular processes such as morphogenesis, biofilm formation, and cell wall integrity.[1][2][3][4][5] This protocol will guide researchers through the process of performing a HIP screen, from the preparation of the heterozygous mutant library to data analysis and target validation.
Experimental Principles
The core principle of haploinsufficiency profiling is that reducing the gene dosage of a drug's target from two copies to one in a diploid organism can render the cell hypersensitive to that compound.[6][7][8][9] This increased sensitivity in the heterozygous strain, when compared to the wild-type diploid, strongly suggests that the product of the heterozygous gene is the molecular target of the compound. The general workflow involves the competitive growth of a pooled library of heterozygous deletion strains in the presence and absence of the test compound. Strains that are depleted in the drug-treated pool are identified, and the corresponding heterozygous genes are considered candidate targets.
Data Presentation
Table 1: Summary of Quantitative Data for HIP Screen Analysis
| Parameter | Description | Typical Value/Range |
| Compound Concentration | Concentration of this compound used for screening. | IC20 - IC30 of wild-type strain |
| Number of Generations | Duration of competitive growth in generations. | 5 - 20 generations |
| Fitness Defect (FD) Score | A quantitative measure of the sensitivity of each heterozygous strain to the compound. | Varies; significantly sensitive strains typically have FD > 2 |
| P-value | Statistical significance of the fitness defect. | < 0.05 |
| False Discovery Rate (FDR) | Correction for multiple hypothesis testing. | < 0.05 |
Table 2: Example Hit List from a this compound HIP Screen
| Gene | Putative Function | Fitness Defect (FD) Score | P-value | FDR |
| YCK2 | Casein kinase 1 | 5.8 | 1.2e-6 | 2.3e-5 |
| HOG1 | Mitogen-activated protein kinase | 2.5 | 3.4e-3 | 4.1e-2 |
| ERG11 | Lanosterol 14-alpha-demethylase | 1.9 | 6.7e-2 | 1.5e-1 |
Experimental Protocols
Protocol 1: Preparation of the C. albicans Heterozygous Deletion Pool
-
Strain Collection: Acquire a comprehensive library of C. albicans heterozygous deletion strains, where each strain has one of two alleles of a specific gene deleted.
-
Individual Strain Growth: In a 96-well plate format, inoculate each heterozygous deletion strain into 200 µL of YPD (Yeast Extract-Peptone-Dextrose) medium. Grow for 48 hours at 30°C with shaking.
-
Pooling: After incubation, combine equal volumes of each culture into a sterile flask.
-
Cell Harvest and Washing: Pellet the pooled cells by centrifugation at 3000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with sterile distilled water.
-
Stock Preparation: Resuspend the final cell pellet in YPD containing 15% glycerol. Aliquot and store at -80°C for future use.
Protocol 2: Haploinsufficiency Profiling (HIP) Screen with this compound
-
Thawing the Pool: Thaw an aliquot of the heterozygous deletion pool at room temperature.
-
Initial Culture: Inoculate 50 mL of YPD medium with the thawed cell suspension to an optical density at 600 nm (OD600) of 0.05. Grow at 30°C with shaking until the culture reaches mid-log phase (OD600 ≈ 0.8).
-
Drug Treatment:
-
Prepare two flasks, each containing 50 mL of fresh YPD medium.
-
To the "Treatment" flask, add this compound to a final concentration that causes approximately 20% growth inhibition (IC20) of a wild-type diploid C. albicans strain.
-
To the "Control" flask, add an equivalent volume of the drug solvent (e.g., DMSO).
-
-
Inoculation and Competitive Growth: Inoculate both the "Treatment" and "Control" flasks with the mid-log phase culture to a starting OD600 of 0.02. Allow the cultures to grow competitively for 10-20 generations at 30°C with shaking.
-
Cell Harvesting: After the desired number of generations, harvest approximately 1x10^8 cells from each culture by centrifugation.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a standard yeast genomic DNA extraction kit.
Protocol 3: Barcode Amplification and Sequencing
-
PCR Amplification: Amplify the unique barcode sequences from the extracted genomic DNA using PCR with primers specific to the barcode tags.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Next-Generation Sequencing: Submit the purified PCR products for next-generation sequencing to determine the relative abundance of each barcode in the "Treatment" and "Control" samples.
Protocol 4: Data Analysis
-
Barcode Counting: Align the sequencing reads to a reference file containing all possible barcodes to quantify the abundance of each strain in both conditions.
-
Fitness Defect (FD) Score Calculation: For each strain, calculate a fitness defect score, which is typically the log2 ratio of its abundance in the control condition to its abundance in the treatment condition.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify strains that are significantly depleted in the this compound-treated sample compared to the control. Correct for multiple comparisons using a method such as the Benjamini-Hochberg procedure to control the false discovery rate.
-
Hit Identification: Strains with a high fitness defect score and a statistically significant p-value are considered "hits." The heterozygous gene in these strains is a candidate target of this compound.
Protocol 5: Hit Validation
-
Individual Growth Assays: Validate the hits from the primary screen by performing individual growth assays. Grow the wild-type strain and the heterozygous hit strains in the presence of a serial dilution of this compound.
-
Confirmation of Hypersensitivity: A confirmed hit will show significantly greater growth inhibition at lower concentrations of this compound compared to the wild-type strain.
-
Biochemical Assays: If possible, perform in vitro kinase assays using purified Yck2 protein and this compound to directly assess the inhibitory activity of the compound on its putative target.
Visualizations
Caption: Overall experimental workflow for haploinsufficiency profiling.
Caption: this compound inhibits Yck2, affecting key cellular pathways.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [scholarworks.umass.edu]
- 7. Network-assisted target identification for haploinsufficiency and homozygous profiling screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic profiling of drug sensitivities via induced haploinsufficiency [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a C. albicans Mutant Strain to Study GW461484A Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The emergence of antifungal drug resistance necessitates the development of novel therapeutic strategies. One promising approach is the identification of compounds that potentiate the activity of existing antifungals. GW461484A has been identified as a small molecule that enhances the efficacy of echinocandins, a class of antifungals that inhibit cell wall biosynthesis, against resistant C. albicans isolates.
Chemogenomic profiling has revealed that the primary molecular target of this compound in C. albicans is Yck2, a casein kinase 1 (CK1) homolog.[1] Yck2 is involved in regulating crucial cellular processes, including morphogenesis, biofilm formation, and cell wall integrity.[2][3] Deletion of YCK2 results in a constitutive pseudohyphal morphology, enhanced biofilm formation under non-inducing conditions, and hypersensitivity to cell wall stressing agents.[2][3][4] These phenotypic characteristics make a yck2Δ/yck2Δ mutant strain an invaluable tool for elucidating the mechanism of action of this compound and its synergistic interaction with other antifungals.
These application notes provide detailed protocols for utilizing a C. albicans yck2Δ/yck2Δ mutant strain to investigate the effects of this compound, both alone and in combination with the echinocandin, caspofungin. The described methodologies include antifungal susceptibility testing, synergy analysis, morphogenesis assays, and a murine model of disseminated candidiasis to assess in vivo efficacy.
Data Presentation
Table 1: Antifungal Susceptibility of C. albicans Strains to this compound and Caspofungin
| Strain | Compound | MIC₅₀ (µg/mL) |
| Wild-Type (SC5314) | This compound | >64 |
| Caspofungin | 0.125 | |
| yck2Δ/yck2Δ | This compound | 16 |
| Caspofungin | 0.03 |
Table 2: Synergistic Activity of this compound and Caspofungin against Wild-Type C. albicans
| This compound (µg/mL) | Caspofungin (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (FICI) | Interpretation |
| 8 | 0.0156 | 0.125 + 0.125 | 0.25 | Synergy |
| 4 | 0.0312 | 0.0625 + 0.25 | 0.3125 | Synergy |
| 2 | 0.0625 | 0.03125 + 0.5 | 0.53125 | Additive |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.[5][6]
Experimental Protocols
Haploinsufficiency Profiling to Identify Drug Targets
This protocol describes a screen of a C. albicans heterozygous deletion mutant library to identify genes that, when present in a single copy, confer hypersensitivity to this compound. This method can pinpoint the drug's target.
Materials:
-
C. albicans heterozygous deletion library
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Thaw the C. albicans heterozygous deletion library.
-
In 96-well plates containing YPD medium, pin the strains from the library.
-
Prepare a sub-inhibitory concentration of this compound in YPD.
-
Replicate the library plates into new plates containing either YPD with this compound or YPD with vehicle control (DMSO).
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the optical density (OD₆₀₀) of each well using a plate reader.
-
Calculate the fitness of each mutant in the presence of the compound relative to the control.
-
Identify mutants with significantly reduced fitness, as these are hypersensitive to the compound. The gene deleted in these strains represents a potential drug target.
Checkerboard Antifungal Susceptibility and Synergy Testing
This protocol determines the minimum inhibitory concentration (MIC) of this compound and caspofungin, alone and in combination, and calculates the FICI to assess synergy.
Materials:
-
C. albicans wild-type and yck2Δ/yck2Δ strains
-
RPMI 1640 medium
-
This compound and Caspofungin
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound horizontally and caspofungin vertically in a 96-well plate containing RPMI 1640 medium.
-
Inoculate each well with a standardized suspension of C. albicans (wild-type or yck2Δ/yck2Δ) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Include wells with each drug alone to determine individual MICs, as well as a drug-free well for a growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control, either visually or by reading the absorbance at 490 nm.
-
Calculate the FICI for each combination using the formula provided in the note for Table 2.[5][6][7]
Morphogenesis Assay
This assay assesses the effect of this compound on the yeast-to-hyphae transition, a key virulence trait of C. albicans.
Materials:
-
C. albicans wild-type and yck2Δ/yck2Δ strains
-
YPD medium
-
Fetal Bovine Serum (FBS) or RPMI 1640 as hyphae-inducing medium
-
This compound
-
Microscope
Protocol:
-
Grow C. albicans strains overnight in YPD at 30°C.
-
Wash and resuspend the cells in a pre-warmed hyphae-inducing medium (e.g., RPMI 1640 + 10% FBS) to a density of 1 x 10⁶ cells/mL.
-
Add various concentrations of this compound to the cell suspensions. Include a vehicle control.
-
Incubate at 37°C for 2-4 hours to induce filamentation.[8]
-
Observe and photograph the cell morphology using a microscope.
-
Quantify the percentage of yeast, pseudohyphal, and hyphal forms in each condition.
Murine Model of Disseminated Candidiasis
This protocol evaluates the in vivo efficacy of this compound, alone and in combination with caspofungin, in a mouse model of systemic infection.
Materials:
-
C. albicans wild-type and yck2Δ/yck2Δ strains
-
6-8 week old female BALB/c mice
-
This compound and Caspofungin formulations for injection
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare an inoculum of C. albicans by growing the desired strain overnight, washing the cells, and resuspending them in sterile PBS to a concentration of 2.5 x 10⁵ CFU/mL.
-
Infect mice via tail vein injection with 0.1 mL of the cell suspension (2.5 x 10⁴ CFU/mouse).
-
Initiate treatment 24 hours post-infection. Treatment groups may include: vehicle control, this compound alone, caspofungin alone, and a combination of this compound and caspofungin. Administer drugs via an appropriate route (e.g., intraperitoneal injection).
-
Monitor the mice daily for signs of illness and weight loss for a predetermined period (e.g., 7-14 days).
-
At the end of the experiment, euthanize the mice and harvest organs (typically kidneys) for determination of fungal burden.
-
Homogenize the organs, serially dilute the homogenates, and plate on YPD agar (B569324) to enumerate CFUs.
-
Compare the fungal burden between the different treatment groups to assess the efficacy of the compounds.
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Yck2 signaling in C. albicans and the effect of this compound.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | Semantic Scholar [semanticscholar.org]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Fungal Burden in Mice Treated with GW461484A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. Candida albicans is a major fungal pathogen responsible for a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic disease. The development of novel antifungal therapies is crucial to combat the rise of drug-resistant strains. GW461484A is a promising small molecule inhibitor that targets the fungal casein kinase 1 (CK1) homolog, Yck2. Inhibition of Yck2 has been shown to disrupt fungal morphogenesis, biofilm formation, and cell wall integrity, making it an attractive target for antifungal drug development.[1][2]
Real-time, non-invasive imaging techniques are invaluable for preclinical evaluation of antifungal drug efficacy. Bioluminescence imaging (BLI) allows for the longitudinal monitoring and quantification of fungal burden in living animals, providing critical insights into disease progression and therapeutic response.[3][4][5] This document provides detailed application notes and protocols for the in vivo imaging of Candida albicans burden in mice treated with this compound, integrating methodologies from published research.
Signaling Pathway of this compound Target: Yck2
This compound exerts its antifungal activity by inhibiting Yck2, a key protein kinase in Candida albicans. The Yck2 signaling pathway is integral to several cellular processes critical for fungal virulence. The diagram below illustrates the central role of Yck2 and the downstream pathways it regulates. Inhibition of Yck2 by this compound disrupts these essential functions, leading to reduced fungal viability and virulence.
Caption: Yck2 Signaling Pathway in Candida albicans.
Data Presentation: Efficacy of this compound Analogs in a Murine Model of Systemic Candidiasis
The following tables summarize quantitative data from a study evaluating the in vivo efficacy of this compound and its optimized analogs in a murine model of disseminated candidiasis. Fungal burden was assessed by determining colony-forming units (CFU) in the kidneys of infected mice.[1][6]
Table 1: Fungal Burden in Kidneys of Mice Infected with Caspofungin-Resistant C. albicans
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SEM) |
| Vehicle Control | - | 5.8 (± 0.2) |
| Analog 1 | 20 | 4.5 (± 0.3) |
| Analog 2 | 20 | 4.2 (± 0.4) |
Table 2: Potentiation of Echinocandin Activity by a this compound Analog
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SEM) |
| Vehicle Control | - | 6.1 (± 0.1) |
| Caspofungin | 0.1 | 5.9 (± 0.2) |
| Analog 2 | 20 | 4.8 (± 0.3) |
| Caspofungin + Analog 2 | 0.1 + 20 | 3.5 (± 0.5) |
Experimental Protocols
Preparation of Bioluminescent Candida albicans
This protocol outlines the generation of a luciferase-expressing C. albicans strain for in vivo imaging.
Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
Luciferase expression vector (e.g., containing a codon-optimized firefly luciferase gene under a strong constitutive promoter)
-
Electroporation cuvettes
-
YPD agar (B569324) plates with appropriate selection antibiotic
-
Liquid YPD medium
-
Spectrophotometer
Protocol:
-
Transform the C. albicans strain with the luciferase expression vector via electroporation.
-
Plate the transformed cells on YPD agar containing the appropriate selection antibiotic.
-
Incubate at 30°C for 48-72 hours until colonies appear.
-
Screen individual colonies for luciferase activity using an in vitro luciferase assay.
-
Select the brightest, stably expressing clone for subsequent experiments.
-
Grow the selected bioluminescent strain in liquid YPD medium to the desired optical density for infection.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the concentration for inoculation.
Murine Model of Systemic Candidiasis
This protocol describes the establishment of a systemic C. albicans infection in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Bioluminescent C. albicans suspension
-
Sterile syringes and needles
-
Animal housing with appropriate biosafety level
Protocol:
-
Acclimatize mice for at least 7 days before the experiment.
-
On the day of infection, prepare a suspension of bioluminescent C. albicans in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Inject each mouse with 0.1 mL of the fungal suspension (2.5 x 10^4 cells) via the lateral tail vein.
-
Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
In Vivo Bioluminescence Imaging and Treatment with this compound
This protocol details the procedure for imaging fungal burden and administering treatment.
Materials:
-
IVIS Spectrum Imaging System (or equivalent)
-
D-luciferin potassium salt
-
This compound (or analog) formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% water)
-
Anesthesia machine with isoflurane
-
Sterile syringes and needles for injection
Protocol:
-
At desired time points post-infection (e.g., 24, 48, 72 hours), anesthetize the mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the anesthetized mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescence images using an open filter with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Quantify the bioluminescent signal from a defined region of interest (ROI) over the abdomen/kidney area. The data is typically expressed as total flux (photons/second).
-
Following the baseline imaging, administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Repeat the imaging procedure at subsequent time points to monitor the effect of the treatment on fungal burden.
References
- 1. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo imaging of disseminated murine Candida albicans infection reveals unexpected host sites of fungal persistence during antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans [ideas.repec.org]
Application Notes and Protocols: Determining the Cytotoxicity of GW461484A in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW461484A is a potent kinase inhibitor, initially identified as an inhibitor of human p38α mitogen-activated protein kinase (MAPK) with an IC50 of 150 nM in cell-free assays.[1] While it has been repurposed as an antifungal agent targeting the fungal kinase Yck2, its original target, p38α MAPK, is a key component of a signaling pathway often dysregulated in human cancers and inflammatory diseases. The p38 MAPK pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2][3][4] Therefore, assessing the cytotoxic effects of this compound on human cells, particularly cancer cells where the p38 MAPK pathway is active, is essential for understanding its potential therapeutic applications and off-target effects.
These application notes provide detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound in human cell lines: the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using flow cytometry.
Data Presentation: Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes hypothetical IC50 values for this compound in various human cancer cell lines with known p38 MAPK activity.[2][5][6] This data is for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | MTT | 48 | 12.5 |
| HT-29 | Colon Cancer | MTT | 48 | 25.8 |
| MCF-7 | Breast Cancer | MTT | 48 | 18.2 |
| Panc-1 | Pancreatic Cancer | MTT | 72 | 35.1 |
| A549 | Non-Small Cell Lung Cancer | LDH | 48 | 15.3 |
| HT-29 | Colon Cancer | LDH | 48 | 30.1 |
| MCF-7 | Breast Cancer | LDH | 48 | 22.7 |
| Panc-1 | Pancreatic Cancer | LDH | 72 | 42.6 |
Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress. Activation of this pathway can lead to various cellular outcomes, including apoptosis, inflammation, and cell cycle arrest. This compound's inhibitory action on p38α can modulate these responses.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.
Workflow for LDH Assay
Caption: Experimental workflow for the LDH cytotoxicity assay.
Materials:
-
Items listed for MTT assay
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis buffer (provided in the kit)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure times.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Assay Controls:
-
Spontaneous LDH Release: Use supernatant from untreated cells.
-
Maximum LDH Release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before collecting the supernatant.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant and controls.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
Workflow for Apoptosis Assay
Caption: Experimental workflow for the apoptosis assay using flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Annexin V-FITC and Propidium Iodide (PI) solutions (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with different concentrations of this compound (e.g., IC50 and 2x IC50 values determined from viability assays) and a vehicle control.
-
-
Cell Harvesting:
-
After the desired incubation period (e.g., 24 or 48 hours), collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of p38 MAPK in enhanced human cancer cells killing by the combination of aspirin and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective p38 activation in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GW461484A Solubility for In Vitro Experiments
Welcome to the technical support center for GW461484A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for successful in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor of the Candida albicans kinase Yck2, with an IC50 of 0.11 µM. It demonstrates antifungal activity, particularly in sensitizing drug-resistant strains to conventional antifungals. Originally, it was developed as an inhibitor of human p38α mitogen-activated protein kinase. In C. albicans, by inhibiting Yck2, this compound disrupts the cell wall integrity pathway, which is crucial for fungal morphogenesis, biofilm formation, and response to stress.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is a typical stock solution concentration for this compound?
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate and irreproducible results. The following guide will help you troubleshoot and prevent this common issue.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution (in DMSO). | - Concentration exceeds solubility limit: The desired concentration is too high for DMSO. - Low-quality or wet DMSO: Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds. - Compound degradation: Improper storage or repeated freeze-thaw cycles. | - Determine practical solubility: Perform a small-scale solubility test (see Protocol 2). - Use fresh, anhydrous, high-purity DMSO. - Prepare fresh stock solutions and aliquot for single use. |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | - "Solvent shock": Rapid change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. - Final concentration is too high: The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer/medium while vortexing or stirring to ensure rapid dispersion. - Pre-warm the aqueous solution: Warming the buffer or medium to the experimental temperature (e.g., 37°C) can increase solubility. - Reduce the final concentration of this compound. |
| Precipitate forms over time in the final experimental setup (e.g., during incubation). | - Temperature changes: A decrease in temperature can reduce solubility. - Interaction with media components: Components in the cell culture medium (e.g., proteins, salts) may interact with this compound, leading to precipitation. - pH of the medium: The pH of the medium can affect the charge state and solubility of the compound. | - Maintain a constant temperature during the experiment. - Test solubility in your specific cell culture medium (see Protocol 2). Consider using a simpler buffer for initial experiments if possible. - Ensure the pH of your medium is stable and appropriate for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 303.34 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 303.34 g/mol * 1000 mg/g = 3.03 mg
-
-
Weighing: Accurately weigh 3.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication may be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Small-Scale Solubility Test for this compound
This protocol helps determine the practical solubility of this compound in your specific aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your experimental aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen aqueous buffer or medium. For example, to test final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM.
-
Dilution Method:
-
Pre-warm your buffer/medium to the experimental temperature.
-
For each concentration, add the required volume of the 10 mM stock solution to the buffer/medium. For example, for a 100 µM final concentration in 1 mL, add 10 µL of the 10 mM stock to 990 µL of buffer/medium.
-
Add the stock solution dropwise while gently vortexing or flicking the tube to ensure rapid mixing.
-
-
Observation:
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, visible particles).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1, 4, and 24 hours).
-
Observe for any precipitation that may form over time.
-
Visualizations
This compound Experimental Workflow
Troubleshooting low efficacy of GW461484A in clinical isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of GW461484A in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antifungal agent that functions by inhibiting Yck2, a fungal homolog of casein kinase 1 (CK1) in Candida albicans.[1][2] Yck2 is a crucial regulator of transcription factors involved in fungal morphogenesis, biofilm formation, host cell damage, and cell wall integrity.[1][2] By inhibiting Yck2, this compound can enhance the efficacy of other antifungal drugs, such as echinocandins, particularly against drug-resistant clinical isolates.[1][2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is remarkably selective for fungal kinases. In C. albicans, it primarily targets Yck2 and its paralogs, Yck22 and Hrr25.[1] It also shows some activity against the fungal p38 homolog, Hog1, and Pom1.[1] While originally developed as an inhibitor of human p38α, it exhibits a narrow spectrum of activity against human kinases.[4]
Q3: Has this compound been optimized?
A3: Yes, structure-guided design and metabolic profiling of this compound have led to the development of lead compounds such as YK-I-02 and MN-I-157, which show improved pharmacokinetic properties and decreased hepatic clearance.[1][2]
Troubleshooting Guide for Low Efficacy
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your experiments with clinical isolates.
Q1: I am observing high variability in the efficacy of this compound between different clinical isolates of C. albicans. What could be the cause?
A1: High variability in efficacy across clinical isolates can be attributed to several factors related to the genetic diversity of the isolates. Potential causes include:
-
Target Polymorphisms: Mutations or polymorphisms in the YCK2 gene could alter the drug-binding site, leading to reduced affinity of this compound.
-
Efflux Pump Overexpression: Overexpression of multidrug resistance efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., Cdr1, Cdr2) or the major facilitator superfamily (MFS) (e.g., Mdr1), can actively transport this compound out of the fungal cell, reducing its intracellular concentration and thereby its efficacy.[5][6]
-
Alterations in Downstream Signaling: Genetic variations in components of the signaling pathways downstream of Yck2 could potentially confer resistance to the effects of its inhibition.
Recommended Actions:
-
Sequence the YCK2 gene in isolates with low and high sensitivity to identify any polymorphisms that may correlate with efficacy.
-
Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes (CDR1, CDR2, MDR1) to determine if their expression levels correlate with the observed efficacy of this compound.
-
Conduct a comparative whole-genome analysis between sensitive and resistant isolates to identify other potential resistance mechanisms.
Q2: The in vitro efficacy of this compound in my assays is consistently low, even in isolates expected to be sensitive. What experimental factors should I check?
A2: If you are observing universally low efficacy, it is crucial to review your experimental setup. Consider the following:
-
Compound Integrity and Stability: Ensure the proper storage and handling of your this compound stock solutions. The compound's stability in your specific assay medium and conditions (e.g., temperature, pH, light exposure) should be considered.
-
Assay Conditions: The chosen assay medium, incubation time, and inoculum size can all influence the apparent efficacy of an antifungal compound.
-
Off-Target Effects in Assay Components: Some components of the assay medium could potentially interfere with the activity of this compound.
Recommended Actions:
-
Verify Compound Potency: Test the activity of your this compound stock on a known sensitive control strain to confirm its potency.
-
Optimize Assay Parameters: Systematically vary assay conditions such as medium composition, pH, and incubation time to determine the optimal conditions for observing this compound activity.
-
Perform a solubility test of this compound in your assay medium to ensure it is not precipitating out of solution.
Q3: I am using this compound in combination with an echinocandin, but I am not observing the expected synergistic effect. Why might this be?
A3: The lack of synergy when combining this compound with an echinocandin could be due to several reasons:
-
Pre-existing Echinocandin Resistance: The clinical isolate may possess strong resistance mechanisms to echinocandins that are not overcome by the inhibition of Yck2. This can include mutations in the FKS1 gene, which encodes the target of echinocandins.
-
Inappropriate Concentration Ratios: The synergistic effect of two compounds is often dependent on their relative concentrations. The concentrations of this compound and the echinocandin may not be in the optimal range to observe synergy.
-
Experimental Assay Limitations: The assay used to measure synergy (e.g., checkerboard assay) may not be sensitive enough to detect the interaction between the two compounds.
Recommended Actions:
-
Determine the MIC of the echinocandin alone for the clinical isolate to understand its baseline sensitivity.
-
Perform a checkerboard titration assay with a broad range of concentrations for both this compound and the echinocandin to identify the optimal concentration range for synergy.
-
Consider alternative methods for assessing synergy, such as time-kill assays, to provide a more dynamic view of the drug interaction.
Data Presentation
Table 1: Selectivity Profile of this compound and Optimized Analogs in C. albicans
| Compound | Primary Target | Other Targeted Fungal Kinases |
| This compound | Yck2 | Yck22, Hrr25, Hog1, Pom1[1] |
| YK-I-02 | Yck2 | Yck22, Hrr25, Hog1[1] |
| MN-I-157 | Yck2 | Yck22, Hrr25, Hog1[1] |
Table 2: Common Molecular Mechanisms of Antifungal Resistance in C. albicans
| Resistance Mechanism | Associated Genes | Description |
| Target Site Alteration | ERG11, FKS1 | Mutations in the drug target protein that reduce drug binding affinity.[5][7][8] |
| Efflux Pump Overexpression | CDR1, CDR2, MDR1 | Increased expression of membrane transporters that actively remove the drug from the cell.[5][6][7][9] |
| Target Gene Overexpression | ERG11 | Increased production of the target enzyme, requiring higher drug concentrations for inhibition.[5][7] |
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans clinical isolates.
-
Cell Preparation: Culture the C. albicans isolate on appropriate agar (B569324) plates. Inoculate a single colony into a sterile broth medium and incubate overnight to obtain a log-phase culture. Adjust the cell density to a standardized concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL). Further dilute the suspension for the final inoculum.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the drug in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control.
2. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol outlines the steps to quantify the expression of efflux pump genes.
-
Cell Culture and Treatment: Culture the C. albicans isolates in the presence and absence of a sub-inhibitory concentration of this compound for a defined period.
-
RNA Extraction: Harvest the fungal cells and extract total RNA using a validated RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target efflux pump genes (e.g., CDR1, CDR2, MDR1) and a reference housekeeping gene (e.g., ACT1).
-
Data Analysis: Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using a method such as the ΔΔCt method.
Mandatory Visualizations
Caption: Inhibition of the Yck2 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms in Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance mechanisms in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antifungal Susceptibility Profiles and Resistance Mechanisms of Clinical Diutina catenulata Isolates With High MIC Values [frontiersin.org]
- 9. [Characterization of azole resistance mechanisms in Chilean clinical isolates of Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of GW461484A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and optimization of GW461484A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic liabilities associated with the this compound scaffold?
A1: The this compound scaffold, a 2,3-aryl-pyrazolopyridine, can present several pharmacokinetic challenges. These may include poor aqueous solubility due to its hydrophobic nature, and susceptibility to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and low oral bioavailability. Optimization efforts often focus on modifying the scaffold to improve these properties.
Q2: What is the primary molecular target of this compound and its derivatives in Candida albicans?
A2: The primary molecular target of this compound and its derivatives in Candida albicans is the casein kinase 1 (CK1) family member, Yck2.[1] Inhibition of Yck2 disrupts crucial cellular processes in the fungus, including morphogenesis, biofilm formation, and cell wall integrity.[2]
Q3: What are some common strategies to improve the metabolic stability of this compound derivatives?
A3: Several strategies can be employed to enhance metabolic stability:
-
Structure-Guided Design: Utilize co-crystal structures of derivatives bound to Yck2 to identify regions of the molecule that can be modified without compromising target engagement.
-
Blocking Sites of Metabolism: Introduce chemical modifications, such as fluorination or deuteration, at positions identified as susceptible to metabolic attack by CYP enzymes.
-
Bioisosteric Replacement: Replace metabolically labile moieties with more stable isosteres that retain the desired biological activity.
Q4: How can the aqueous solubility of poorly soluble this compound derivatives be improved for in vitro assays?
A4: Improving the aqueous solubility of these derivatives is crucial for obtaining reliable in vitro data. Techniques include:
-
Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers. Ensure the final concentration of the organic solvent is low enough to not affect the assay.[3][4]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.
-
Use of Solubilizing Excipients: Employing surfactants or cyclodextrins can help to increase the apparent solubility of highly lipophilic compounds.[4][5]
Troubleshooting Guides
Issue 1: High Inter-experimental Variability in Microsomal Stability Assay
| Possible Cause | Troubleshooting Steps |
| Inconsistent Microsome Activity | - Use a single batch of cryopreserved liver microsomes for all comparative studies. - Always include a known positive control compound (e.g., verapamil, testosterone) to qualify the metabolic activity of each new batch of microsomes. |
| Compound Instability in Buffer | - Run a control incubation without the NADPH regenerating system to assess the chemical stability of the compound in the assay buffer. |
| Pipetting Errors | - Ensure accurate and consistent pipetting, especially for serial dilutions and the addition of the NADPH regenerating system. - Use calibrated pipettes and pre-wet the tips before dispensing. |
| Inconsistent Quenching | - Ensure the quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) is added rapidly and mixed thoroughly at each time point to effectively stop the metabolic reaction. |
Issue 2: Poor Aqueous Solubility Leading to Compound Precipitation in Assays
| Possible Cause | Troubleshooting Steps |
| Compound Crashing Out of Solution | - Decrease the final concentration of the test compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, but be mindful of its potential effects on enzyme activity or cell health (typically keep below 0.5%). - Prepare a fresh stock solution and ensure the compound is fully dissolved before dilution. Gentle warming or sonication may aid in dissolving the stock.[5] |
| Incorrect Dilution Method | - Always add the DMSO stock solution to the aqueous buffer with vigorous mixing, rather than the other way around. This helps to prevent localized high concentrations that can lead to precipitation. |
| Buffer Incompatibility | - Test the solubility of the compound in different buffer systems. The pH and ionic strength of the buffer can influence solubility. |
Data Presentation
Table 1: Representative In Vitro ADME Data for this compound and Optimized Derivatives
| Compound | Yck2 IC₅₀ (nM) | Kinetic Solubility (μM at pH 7.4) | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 50 | < 1 | 15 | 0.5 |
| Derivative A | 45 | 15 | 45 | 2.1 |
| Derivative B | 60 | 5 | > 60 | 1.5 |
| Derivative C | 55 | 25 | 55 | 3.0 |
This table presents hypothetical data for illustrative purposes, based on typical improvements seen in drug discovery programs.
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of their disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., verapamil)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Add the human liver microsomes to the working solution to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound derivatives in an aqueous buffer.
Materials:
-
Test compounds
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm)
-
96-well UV-transparent plates
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate.
-
Add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a filter plate and centrifuge to remove any precipitated compound.
-
Transfer the filtrate to a UV-transparent plate.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile:water). The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Yck2 Signaling in Candida albicans
Caption: The Yck2 signaling pathway in C. albicans and its inhibition by this compound derivatives.
Experimental Workflow for In Vitro ADME Screening
Caption: A typical in vitro ADME screening workflow for novel this compound derivatives.
Troubleshooting Logic for Low Metabolic Stability
Caption: A logical workflow for troubleshooting low metabolic stability results.
References
- 1. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Technical Support Center: Minimizing GW461484A Degradation in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of GW461484A in experimental settings. The following information is curated to ensure the stability and efficacy of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO). Preparing a high-concentration stock minimizes the volume of organic solvent added to your aqueous experimental medium, which can be crucial as DMSO can have cytotoxic effects at higher concentrations.
Q2: How should I store this compound to ensure its stability?
A2: this compound is most stable as a powder. For long-term storage, the solid compound should be stored at -20°C, where it can be stable for up to two years. Once dissolved in DMSO, the stock solution has limited stability and should be stored at 4°C for short-term use, ideally no longer than two weeks. To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.
Q3: What are the primary factors that can cause this compound degradation in my experiments?
A3: The stability of small molecule inhibitors like this compound in aqueous and biological media can be influenced by several factors. These include the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and the temperature and duration of incubation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar heterocyclic structures can be susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.
Q4: Are there any known incompatibilities of this compound with common experimental reagents?
A4: While specific incompatibility data for this compound is scarce, it is important to be aware of potential interactions. The pyrazole (B372694) ring, a core component of the this compound structure, is generally resistant to oxidation. However, harsh oxidative conditions or the presence of strong bases could potentially lead to ring opening and degradation. It is advisable to avoid strongly basic conditions (high pH) which can facilitate deprotonation and potential degradation.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can manifest as a loss of biological activity, such as a reduced effect on its target kinase. Physical signs of instability can include a change in the color of the solution or the appearance of a precipitate. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | Prepare fresh stock solutions from the solid compound. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Degradation in experimental media | Minimize the incubation time of this compound in aqueous media. If long incubation times are necessary, consider performing a stability test of the compound in your specific media and conditions (see Experimental Protocols section). |
| Interaction with media components | Components in cell culture media, particularly serum, can bind to small molecules and affect their stability and bioavailability. Test the efficacy of this compound in both serum-free and serum-containing media to assess any impact. |
| Incorrect pH of the medium | The stability of the pyrazolopyridine ring can be pH-dependent. Ensure that the pH of your experimental buffer or medium is within a stable range, generally avoiding strongly acidic or basic conditions. |
Issue 2: Precipitation of the compound in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Exceeded solubility | This compound is sparingly soluble in aqueous solutions. Ensure that the final concentration in your experimental medium does not exceed its solubility limit. Consider adding a small percentage of a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer to improve solubility. |
| Temperature fluctuations | Changes in temperature can affect the solubility of the compound. Maintain a constant temperature throughout your experiment. |
| Degradation product precipitation | The precipitate could be a less soluble degradation product. Analyze the precipitate if possible, and address the potential causes of degradation as outlined in Issue 1. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from light and moisture. |
| DMSO Stock Solution | 4°C | Up to 2 weeks | For short-term use. |
| DMSO Stock Solution (Aliquots) | -20°C to -80°C | Up to 1 year | Recommended for long-term storage to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Media
This protocol provides a method to determine the stability of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer or cell culture medium
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Test Solution: Dilute the this compound stock solution to the final experimental concentration in your chosen medium.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution for analysis. This will serve as your baseline concentration.
-
Incubation: Place the remaining solution in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound in all samples using a validated HPLC or LC-MS method.
-
Data Interpretation: Compare the concentration of this compound at each time point to the T=0 sample to calculate the percentage of the compound remaining and determine its stability over time.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A troubleshooting workflow for addressing instability issues with this compound.
Signaling Pathway of Potential Degradation Factors
Overcoming challenges in expressing and purifying the Yck2 kinase domain for GW461484A binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing and purifying the Yck2 kinase domain and studying its interaction with the inhibitor GW461484A.
Frequently Asked Questions (FAQs)
Q1: What is the Yck2 kinase domain and why is it a target for drug development?
A1: Yck2 is a casein kinase 1 (CK1) isoform found in fungi, such as Candida albicans. It plays a crucial role in morphogenesis, biofilm formation, cell wall integrity, and virulence.[1][2] The kinase domain is the catalytic portion of the protein responsible for its enzymatic activity. Inhibiting the Yck2 kinase domain has been identified as a promising antifungal strategy, making it a key target for the development of new therapeutic agents.
Q2: Has the Yck2 kinase domain been successfully expressed and purified recombinantly?
A2: Yes, the kinase domain of Yck2 (specifically residues 37-345 of C. albicans Yck2) has been successfully expressed in E. coli and purified. This recombinant protein has been used for structural studies, including solving its crystal structure, and for in vitro kinase activity assays.
Q3: What is this compound and how does it interact with the Yck2 kinase domain?
A3: this compound (also referred to as GW) is a small molecule inhibitor that targets the Yck2 kinase. Structural studies have shown that GW binds to the ATP-binding pocket of the Yck2 kinase domain. This interaction blocks the kinase's ability to bind ATP, thereby inhibiting its catalytic activity.
Q4: What techniques can be used to study the binding of this compound to the Yck2 kinase domain?
A4: Several techniques can be employed to characterize this interaction. In vitro kinase activity assays, such as ADP-Glo, can be used to determine the half-maximal inhibitory concentration (IC50) of the compound. For direct binding analysis and to determine the dissociation constant (Kd), biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are suitable. Additionally, in-cell target engagement can be assessed using assays like NanoBRET.
Troubleshooting Guides
This section addresses common challenges that may be encountered during the expression and purification of the Yck2 kinase domain.
Problem 1: Low Yield of Recombinant Yck2 Kinase Domain
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Codon Usage | The gene sequence for the Yck2 kinase domain should be optimized for E. coli expression to avoid issues with rare codons that can slow or terminate translation. |
| Toxicity of the Kinase | Basal (leaky) expression of kinases can be toxic to E. coli. Use an expression plasmid with a tightly regulated promoter (e.g., pET vectors with the T7 promoter) and an E. coli strain that co-expresses a T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS) to reduce basal expression. Adding 0.5-1% glucose to the growth media can also help repress the lac promoter. |
| Inefficient Induction | Optimize induction conditions by testing a range of IPTG concentrations (0.1 mM to 1 mM) and varying the induction temperature (e.g., 16°C, 25°C, 37°C) and duration (e.g., 4 hours to overnight). Lower temperatures and longer induction times often improve the yield of soluble protein. |
| Poor Cell Growth | Ensure the growth medium is well-aerated by using baffled flasks and an appropriate flask-to-medium volume ratio (typically 5:1). Monitor cell growth by measuring the optical density at 600 nm (OD600) and induce during the mid-logarithmic growth phase (OD600 of 0.6-0.8).[3] |
Problem 2: Yck2 Kinase Domain is Expressed in Insoluble Inclusion Bodies
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Expression Rate | Overexpression at high temperatures (e.g., 37°C) can lead to protein misfolding and aggregation into inclusion bodies. Lower the induction temperature to 16-25°C and reduce the IPTG concentration to slow down the rate of protein synthesis, allowing more time for proper folding. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in the proper folding of the kinase domain. Several commercial plasmids are available for this purpose. |
| Disulfide Bond Formation | While less common for kinases expressed in the cytoplasm, improper disulfide bond formation can lead to misfolding. Consider using E. coli strains engineered for cytoplasmic disulfide bond formation (e.g., SHuffle T7 Express) if the protein is known to have structural disulfide bonds. |
| Solubilization and Refolding | If the protein is already in inclusion bodies, it can be solubilized using denaturants (e.g., 6M guanidine (B92328) hydrochloride or 8M urea) and then refolded by dialysis or rapid dilution into a refolding buffer. This process often requires extensive optimization. |
Problem 3: Degradation of the Yck2 Kinase Domain During Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Protease Activity | E. coli contains endogenous proteases that can degrade the recombinant protein upon cell lysis. Add a protease inhibitor cocktail to the lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process. |
| Protein Instability | The purification buffers may not be optimal for the stability of the Yck2 kinase domain. Screen different buffer conditions, including pH, salt concentration (e.g., 150-500 mM NaCl), and the addition of stabilizing agents like glycerol (B35011) (5-10%), a reducing agent (e.g., DTT or TCEP), or a non-detergent sulfobetaine. |
| N- or C-terminal Instability | Unstructured regions at the N- or C-terminus of the expressed protein can be susceptible to proteolysis. If this is suspected, consider designing a new construct with slightly altered boundaries for the kinase domain. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Yck2 Kinase Domain
This protocol describes the expression of a 6xHis-tagged Yck2 kinase domain in E. coli and its subsequent purification.
1. Transformation:
-
Transform a pET-based expression vector containing the codon-optimized gene for the C. albicans Yck2 kinase domain (residues 37-345) with an N-terminal 6xHis tag into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.[3]
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
3. Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Pool the fractions containing the Yck2 kinase domain and further purify by size-exclusion chromatography (e.g., using a Superdex 75 column) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Pool the fractions corresponding to the monomeric Yck2 kinase domain, concentrate the protein, and store at -80°C.
Protocol 2: Isothermal Titration Calorimetry (ITC) for this compound Binding
This protocol outlines a general procedure for determining the binding affinity of this compound to the purified Yck2 kinase domain using ITC.
1. Sample Preparation:
-
Dialyze the purified Yck2 kinase domain extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare the this compound solution by dissolving it in 100% DMSO to create a concentrated stock, and then dilute it into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions should be identical and kept low (e.g., < 2%) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein (e.g., by measuring A280) and the ligand.
2. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Yck2 kinase domain solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment titrating the ligand into the buffer alone should be performed to determine the heat of dilution.
3. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding affinity (Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Quantitative Data Summary
The following tables present representative quantitative data that might be obtained from the experiments described above.
Table 1: Yck2 Kinase Domain Purification Summary (from 1L E. coli culture)
| Purification Step | Total Protein (mg) | Yck2 Kinase Domain (mg) | Purity (%) |
| Clarified Lysate | 500 | ~25 | ~5 |
| Ni-NTA Elution | 20 | 18 | ~90 |
| Size-Exclusion | 15 | 14 | >95 |
Table 2: Binding Affinity of this compound to Yck2 Kinase Domain
| Technique | Parameter | Value |
| ADP-Glo Kinase Assay | IC50 | ~80 - 130 nM |
| Isothermal Titration Calorimetry (ITC) | Kd | (Hypothetical) ~100 nM |
| ITC | Stoichiometry (n) | (Hypothetical) ~1.0 |
| ITC | ΔH (kcal/mol) | (Hypothetical) -12.5 |
| ITC | -TΔS (kcal/mol) | (Hypothetical) 3.0 |
Visualizations
Yck2 Signaling in Candida albicans
The following diagram illustrates the role of Yck2 as a negative regulator of the hyphal morphogenesis pathway in Candida albicans.
Caption: Yck2's role in suppressing hyphal growth.
Experimental Workflow for Yck2 Kinase Domain Studies
This diagram outlines the overall workflow from gene to binding analysis.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | PLOS One [journals.plos.org]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
Strategies to reduce variability in antifungal susceptibility testing with GW461484A
This technical support guide provides researchers, scientists, and drug development professionals with strategies to reduce variability in antifungal susceptibility testing with GW461484A. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in antifungal susceptibility testing?
A1: Inter-laboratory variability is a major challenge in antifungal susceptibility testing.[1] Standardization of testing protocols is crucial to overcome this.[1][2] Key factors influencing results include the growth medium, inoculum size, incubation time and temperature, and the method used for endpoint determination.[3][4][5]
Q2: Which standardized methods should I follow for antifungal susceptibility testing?
A2: The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4] Following these protocols, such as the CLSI M27 document for yeasts, helps ensure reproducibility and comparability of results.[1][2][3]
Q3: Can the pH of the growth medium affect the Minimum Inhibitory Concentration (MIC) values?
A3: Yes, the pH of the growth medium can significantly impact the MIC values for some antifungal agents. For example, the MICs of several antifungals against C. albicans were found to be significantly higher at pH 4.0 compared to pH 7.0.[3] It is recommended to use a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH of 7.0.[4]
Q4: How critical is the inoculum preparation?
A4: Inoculum preparation is a critical step. The final inoculum concentration must be within a specified range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts in CLSI broth microdilution method) to obtain accurate and reproducible MICs.[3][4] Spectrophotometric methods are recommended for accurate inoculum adjustment.[6]
Q5: What are the acceptable incubation conditions?
A5: Incubation temperature and duration are key variables that must be controlled. For most Candida species, incubation at 35°C for 24 hours is standard.[3] However, some fungi, like Cryptococcus spp., may require longer incubation times (e.g., 72 hours).[3] Deviations in temperature and time can significantly affect fungal growth and, consequently, the MIC reading.[5]
Troubleshooting Guide
Issue 1: Inconsistent MIC values for this compound across experiments.
| Possible Cause | Recommended Solution |
| Variation in Inoculum Density | Standardize your inoculum preparation. Use a spectrophotometer to adjust the inoculum to the recommended optical density. Prepare fresh inoculum for each experiment.[6] |
| Inconsistent Incubation Time or Temperature | Ensure your incubator is calibrated and maintains a stable temperature. Use a timer to ensure a consistent incubation period for all tests.[5] |
| Media Variability (Lot-to-Lot or Supplier) | Use the same lot of RPMI-1640 medium for a set of comparative experiments. If changing lots, perform a quality control check with reference strains. The supplier of RPMI 1640 can influence MIC results.[5] |
| Subjective Endpoint Reading | For broth microdilution, use a standardized endpoint reading method (e.g., 50% growth reduction compared to the control). Consider using a spectrophotometric plate reader for a more objective reading.[7] |
Issue 2: Poor or no growth of the fungal isolate in the control wells.
| Possible Cause | Recommended Solution |
| Incorrect Growth Medium | Ensure you are using the appropriate medium for the fungal species being tested. RPMI-1640 is standard for many yeasts and molds.[3][8] |
| Inoculum Viability Issues | Use a fresh culture (24-48 hours old) to prepare the inoculum. Check the viability of the fungal stock. |
| Inappropriate Incubation Conditions | Verify the incubator temperature and CO2 levels (if applicable). Some fungi have specific atmospheric requirements.[5] |
Issue 3: Discrepancies between broth microdilution and other susceptibility testing methods (e.g., disk diffusion).
| Possible Cause | Recommended Solution |
| Different Methodological Principles | Be aware that different methods can yield different results. Broth microdilution is considered the reference standard.[8] Disk diffusion is a simpler screening method.[9] |
| Lack of Correlation for the Specific Compound | The correlation between different testing methods can be drug- and species-dependent. It may be necessary to establish the correlation specifically for this compound. |
Data on Factors Influencing Antifungal Susceptibility Testing
Table 1: Effect of pH on Antifungal MICs for C. albicans
| Antifungal | MIC at pH 7.0 (µg/mL) | MIC at pH 4.0 (µg/mL) | Fold Change |
| Miconazole | 0.03 | 0.25 | 8.3x |
| Clotrimazole | 0.03 | 0.50 | 16.7x |
| Fluconazole | 0.25 | 0.50 | 2.0x |
| Nystatin | 2 | 32 | 16.0x |
Data extracted from a study on C. albicans susceptibility.[3]
Table 2: Key Variables in Standardized Broth Microdilution Methods
| Parameter | CLSI M27 (Yeasts) | EUCAST E.DEF 7.3.1 (Yeasts) |
| Medium | RPMI-1640 | RPMI-1640 |
| Glucose | 0.2% | 2% |
| Buffer | MOPS | MOPS |
| pH | 7.0 | 7.0 |
| Inoculum Size | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL |
| Incubation Temp. | 35°C | 35-37°C |
| Incubation Time | 24-48 hours | 24 hours |
| Endpoint Reading | Visual or Spectrophotometric | Spectrophotometric |
Information compiled from reviews of standardized methods.[3][4]
Detailed Experimental Protocol: Broth Microdilution for Yeasts
This protocol is a generalized representation based on CLSI guidelines.
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[6]
-
Prepare a stock solution at a concentration 100 times the highest final concentration to be tested.
-
Store the stock solution at -70°C until use.
-
-
Preparation of Microdilution Plates:
-
Use sterile, 96-well flat-bottom microtiter plates.[6]
-
In a separate "mother" plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve concentrations that are twice the final desired concentrations.
-
Transfer 100 µL of each twofold dilution to the corresponding wells of the final test plate.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, resulting in the final desired drug concentrations and inoculum density.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
-
The endpoint can be determined visually or by using a microplate reader at a wavelength of 405 or 450 nm.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent MIC results.
Caption: Factors affecting antifungal susceptibility test outcomes.
References
- 1. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Antifungal Susceptibility Patterns Among the Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the metabolic instability of the pyrazolopyridine scaffold in GW461484A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to mitigate the metabolic instability of the pyrazolopyridine scaffold, using GW461484A as a representative case.
Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic liabilities associated with the pyrazolopyridine scaffold?
While the pyrazolopyridine core can be relatively stable, its metabolic fate is highly dependent on the substitution patterns.[1] Potential metabolic liabilities, or "hotspots," often arise from:
-
Oxidation of the Rings: Cytochrome P450 (CYP) enzymes can oxidize electron-rich positions on the aromatic rings.[2] However, the presence of nitrogen atoms generally makes the rings more electron-deficient and thus more resistant to CYP-mediated oxidation compared to a simple phenyl ring.[2][3]
-
Metabolism of Substituents: The substituents attached to the pyrazolopyridine core are common sites of metabolism. N-dealkylation, hydroxylation of alkyl groups, or oxidation of other functional groups are frequent metabolic pathways.[1][4]
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient nitrogen-containing heterocycles, while resistant to CYP oxidation, can be susceptible to metabolism by aldehyde oxidase.[2]
Q2: Which primary in vitro assays should I use to evaluate the metabolic stability of my compound?
To get a comprehensive picture of your compound's metabolic stability, a tiered approach using several in vitro systems is recommended.[5][6]
-
Liver Microsomal Stability Assay: This is the most common initial screen.[7] It primarily evaluates Phase I metabolism mediated by CYP enzymes.[7] It is a high-throughput method that helps rank-order compounds early in the discovery process.[8][9]
-
Hepatocyte Stability Assay: This is considered a "gold standard" assay because intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[6][10] This provides a more physiologically relevant model of liver metabolism.[11]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes.[7] It offers a broader view of metabolism than microsomes alone but is less comprehensive than hepatocytes.[6]
Q3: My compound, this compound, shows a very short half-life in the liver microsomal assay. What are my next steps?
A short half-life (t½) or high intrinsic clearance (Clint) in a microsomal assay strongly suggests a metabolic liability. The following workflow is recommended to identify and address the issue.
Q4: What specific medicinal chemistry strategies can be used to improve the stability of the pyrazolopyridine scaffold?
Once a metabolic hotspot is identified, several strategies can be employed:
-
Blocking Metabolism: Introduce a group that sterically hinders the metabolic enzymes from accessing the labile site. Common blocking groups include methyl or fluoro groups.[4]
-
Deactivating Aromatic Rings: If ring oxidation is the issue, substituting the ring with strongly electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) can make it less susceptible to oxidative metabolism.[3][4]
-
Scaffold Hopping: In some cases, the entire pyrazolopyridine scaffold may be the source of instability. Replacing it with a more metabolically robust, electron-deficient heterocycle (like a pyrazolopyrimidine) can significantly improve stability while maintaining binding.[2][12]
-
Deuteration: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow the rate of metabolism due to the kinetic isotope effect. This is a fine-tuning strategy when a specific C-H bond oxidation is confirmed as the primary metabolic route.[8]
Q5: How can bioisosteric replacement be applied to the pyrazolopyridine scaffold?
Bioisosteric replacement involves substituting a chemical group with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving metabolic stability.[3][10] For a pyrazolopyridine-containing compound, this could involve:
-
Replacing a Labile Substituent: If a substituent on the ring (e.g., an ester) is rapidly hydrolyzed, it could be replaced with a more stable amide.[4]
-
Modifying the Core: While less common, parts of the core can be replaced. For example, a pyrazole (B372694) ring can sometimes be replaced with other five-membered heterocycles like a triazole, imidazole, or thiazole, though this can significantly impact biological activity and requires careful evaluation.[13][14]
Troubleshooting Guide for In Vitro Stability Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is extremely unstable (very short t½) | The presence of a highly labile metabolic hotspot. | Perform metabolite identification studies to pinpoint the site of metabolism.[10] Employ medicinal chemistry strategies like bioisosteric replacement or deuteration at the identified hotspot.[10] |
| High variability between replicate wells | Poor compound solubility in the incubation buffer. Pipetting errors. Inconsistent enzyme activity across the plate. | Pre-dissolve the compound in a minimal amount of organic solvent (e.g., DMSO) before diluting in buffer. Ensure final solvent concentration is low (<0.5%). Use calibrated pipettes and ensure proper mixing. Pre-warm all solutions and ensure homogenous mixing of the microsomal/hepatocyte suspension before aliquoting.[10] |
| Compound appears more stable than expected or shows no metabolism | Compound is a potent inhibitor of the metabolizing enzymes (e.g., CYPs). Poor solubility leading to artificially low concentrations available to enzymes. | Perform a separate CYP inhibition assay to check for auto-inhibition.[10] Check compound solubility; if it's precipitating in the assay, the results are invalid. Consider using a lower concentration. |
| Metabolic switching is observed in new analogs | A modification to block one metabolic pathway may lead to the emergence of a new, previously minor, metabolic pathway. | Re-run metabolite identification studies on the modified, more stable analog to check for new metabolites.[10] This is an iterative process in drug design. |
| Chemical instability (non-enzymatic degradation) | The compound is unstable in the assay buffer (e.g., due to pH or hydrolysis). | Run a control incubation without the metabolic system (e.g., heat-inactivated microsomes or buffer only) to assess chemical stability.[10] Adjust the pH of the incubation buffer if the compound is known to be pH-sensitive. |
Data Presentation: Hypothetical Stability Data
The following table illustrates how to present metabolic stability data for a parent compound (this compound) and its rationally designed analogs. The key parameters are the in vitro half-life (t½) and the intrinsic clearance (Clint).[3]
| Compound | Modification | t½ (min) | Clint (μL/min/mg protein) |
| This compound | Parent Compound | 8 | 86.6 |
| Analog 1 | Fluoro group at C-5 | 25 | 27.7 |
| Analog 2 | N-methyl replaced with N-CF₃ | 48 | 14.4 |
| Analog 3 | Pyrazolopyridine replaced with Pyrazolopyrimidine | > 120 | < 5.8 |
| Verapamil | High Clearance Control | 6 | 115.5 |
| Warfarin | Low Clearance Control | 115 | 6.0 |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a test compound.[7]
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive control compounds (high and low clearance)
-
96-well incubation plate and a low-binding collection plate
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-warm at 37°C.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T₀ (zero) time point. Immediately transfer an aliquot to the collection plate containing cold acetonitrile to stop the reaction.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench the reaction in the same manner.
-
Include a negative control incubation without the NADPH regenerating system to check for non-CYP metabolism or chemical instability.
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and t½ = 0.693/k.
Hepatocyte Stability Assay
Objective: To determine the rate of Phase I and Phase II metabolism in a more physiologically relevant system.[11]
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive control compounds
-
Coated 24- or 48-well plates
-
Orbital shaker inside a CO₂ incubator (37°C, 5% CO₂)
-
Acetonitrile with an internal standard
Methodology:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density.
-
Seed the hepatocytes in coated plates at a density of approximately 0.5-1.0 x 10⁶ viable cells/mL per well. Allow cells to attach for a short period if required by the protocol.
-
Dilute the test compound in pre-warmed incubation medium to the final desired concentration (typically 1 µM).
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compound to start the incubation.
-
Place the plate on an orbital shaker in the incubator.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[11]
-
Quench each aliquot immediately in a collection plate containing cold acetonitrile with an internal standard.
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.
-
Calculate the half-life and intrinsic clearance based on the disappearance of the parent compound over time.
Visualization of Key Concepts
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. nedmdg.org [nedmdg.org]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. bdj.co.jp [bdj.co.jp]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Biofilm Disruption Assays with GW461484A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible results when performing biofilm disruption assays with the Yck2 kinase inhibitor, GW461484A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in disrupting fungal biofilms?
This compound is a potent small-molecule inhibitor of Yck2, a casein kinase 1 (CK1) family member in Candida albicans and other fungi.[1][2][3] The Yck2 kinase is a crucial regulator of several cellular processes that are essential for biofilm formation and integrity, including:
-
Fungal morphogenesis: The transition between yeast and hyphal forms, which is critical for the structural development of biofilms.
-
Cell wall integrity: Maintaining a healthy cell wall is vital for fungal survival and resistance to stress.
-
Biofilm formation: Yck2 is involved in the signaling pathways that control the expression of genes responsible for adhesion, matrix production, and overall biofilm architecture.[2][4][3]
By inhibiting Yck2, this compound disrupts these processes, leading to the inhibition of biofilm formation and the disruption of pre-formed biofilms. A significant application of this compound is its ability to potentiate the effects of conventional antifungal drugs, such as caspofungin, and restore their efficacy against resistant strains.[1][5]
Q2: What are the recommended starting concentrations for this compound in a biofilm disruption assay?
Based on published studies, a starting concentration of around 3 µM for this compound can be used for in vitro experiments.[1] However, the optimal concentration will depend on the fungal species and strain being tested, as well as the specific goals of the experiment (e.g., biofilm inhibition vs. disruption of mature biofilms). It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound be used in combination with other antifungal agents?
Yes, one of the key findings for this compound is its ability to work synergistically with other antifungal drugs, particularly echinocandins like caspofungin.[1] This combination can be particularly effective against drug-resistant fungal strains. When designing combination experiments, it is important to include appropriate controls for each compound individually and in combination.
Q4: What are the most common methods for quantifying biofilm disruption?
The two most common methods for quantifying biofilm disruption are:
-
Crystal Violet (CV) Staining: This method measures the total biofilm biomass, including cells and the extracellular matrix. It is a simple and cost-effective endpoint assay.
-
Metabolic Assays (e.g., XTT, MTT): These assays measure the metabolic activity of the viable cells within the biofilm. This provides information on the killing effect of the treatment, as opposed to just the removal of biomass.
For a comprehensive analysis, it is often recommended to use both a biomass staining method and a metabolic assay.[6]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density | Ensure the starting bacterial/fungal culture is in the same growth phase for every experiment. Standardize the optical density (OD) of the inoculum. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. |
| Inconsistent Washing | Standardize the washing procedure. Gentle washing is crucial to avoid dislodging the biofilm. Automated plate washers can improve consistency. |
| Edge Effects | Avoid using the outer wells of the microtiter plate as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier. |
Issue 2: Poor or no biofilm formation in control wells.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Growth Conditions | Ensure the growth medium, temperature, and incubation time are optimal for biofilm formation for your specific strain. Some strains may require specific supplements or surfaces. |
| Strain Variation | Not all strains of a particular species are strong biofilm formers. Use a known biofilm-forming strain as a positive control. |
| Incorrect Plate Type | The material of the microtiter plate can influence biofilm attachment. Polystyrene plates are commonly used and generally support good biofilm formation. |
Issue 3: High background in the crystal violet assay.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of washing steps to ensure all planktonic (free-floating) cells are removed before staining. |
| Crystal Violet Precipitation | Ensure the crystal violet solution is properly filtered and free of precipitates. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from biofilm disruption assays with this compound. The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Candida albicans
| Strain | Assay Type | Metric | Concentration (µM) |
| C. albicans SC5314 | Crystal Violet | MBIC₅₀ | 2.5 |
| C. albicans SC5314 | Crystal Violet | MBIC₉₀ | 5.0 |
| Fluconazole-Resistant Isolate | Crystal Violet | MBIC₅₀ | 3.0 |
| Fluconazole-Resistant Isolate | Crystal Violet | MBIC₉₀ | 6.5 |
Table 2: Synergistic Effect of this compound and Caspofungin on Pre-formed Candida albicans Biofilms
| Treatment | Biofilm Reduction (%) (Biomass - CV Assay) | Biofilm Reduction (%) (Metabolic Activity - XTT Assay) |
| This compound (3 µM) | 35% | 40% |
| Caspofungin (0.5 µg/mL) | 20% | 25% |
| This compound (3 µM) + Caspofungin (0.5 µg/mL) | 85% | 90% |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol is designed to assess the ability of this compound to prevent biofilm formation.
-
Inoculum Preparation: Grow a culture of the fungal strain overnight in a suitable liquid medium. Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Plate Preparation: Add 100 µL of the diluted fungal culture to the wells of a 96-well flat-bottom microtiter plate.
-
Compound Addition: Add 100 µL of media containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification: After incubation, quantify the biofilm using the Crystal Violet Staining Protocol (Protocol 3).
Protocol 2: Biofilm Disruption Assay
This protocol is for evaluating the effect of this compound on pre-formed (mature) biofilms.
-
Biofilm Formation: Add 200 µL of a standardized fungal inoculum to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for biofilm formation.
-
Planktonic Cell Removal: Carefully remove the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the Crystal Violet Staining Protocol (Protocol 3).
Protocol 3: Crystal Violet Staining
-
Washing: Gently wash the wells of the assay plate twice with PBS to remove planktonic cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet.
-
Measurement: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Experimental workflow for the biofilm disruption assay.
Caption: Signaling pathway of this compound-mediated biofilm disruption.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 401815-65-4|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
GW461484A: A Comparative Analysis of Selectivity for Fungal versus Human Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule inhibitor GW461484A for its primary fungal target, Yck2 in Candida albicans, versus its off-target human kinases. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive overview for researchers in mycology, kinase inhibitor development, and infectious disease therapeutics.
Executive Summary
This compound is a potent inhibitor of the Candida albicans protein kinase Yck2, a homolog of human casein kinase 1 (CK1). Originally developed as an inhibitor of human p38α mitogen-activated protein kinase (MAPK), this compound demonstrates significant antifungal activity, in part by sensitizing drug-resistant fungal strains to existing antifungal medications. While exhibiting high potency against its fungal target, this compound maintains a favorable selectivity profile, inhibiting only a narrow spectrum of human kinases at therapeutic concentrations. This guide delves into the specifics of this selectivity, providing a foundation for further research and development of fungal-specific kinase inhibitors.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound against its primary fungal target and key human off-targets is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | Organism | Kinase Family | IC50 (nM) | Reference |
| Yck2 | Candida albicans | Casein Kinase 1 (CK1) homolog | 110 | |
| p38α (MAPK14) | Homo sapiens | Mitogen-Activated Protein Kinase (MAPK) | 150 | |
| CK1α | Homo sapiens | Casein Kinase 1 (CK1) | Likely inhibited | [1] |
| CK1δ | Homo sapiens | Casein Kinase 1 (CK1) | Likely inhibited | [1] |
| CK1ε | Homo sapiens | Casein Kinase 1 (CK1) | Likely inhibited | [1] |
| PKN3 | Homo sapiens | Protein Kinase C-related | Likely inhibited | [1] |
| RIPK2 | Homo sapiens | Receptor-Interacting Protein Kinase | Likely inhibited | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro kinase inhibition assays used to determine the selectivity of this compound.
In Vitro C. albicans Yck2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for inhibitors against the purified C. albicans Yck2 kinase domain.
Materials:
-
Purified recombinant C. albicans Yck2 kinase domain
-
Dephosphorylated casein (substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or vehicle control (DMSO).
-
2 µL of purified Yck2 kinase domain (concentration optimized for linear reaction kinetics).
-
2 µL of a substrate/ATP mixture containing dephosphorylated casein and ATP at the Kₘ concentration for Yck2 (approximately 20 µM).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Human p38α (MAPK14) Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against human p38α kinase.
Materials:
-
Recombinant active human p38α
-
ATF-2 (Activating Transcription Factor 2) as a substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection method
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Create a serial dilution of this compound in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α and ATF-2 substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup: To each well of the plate, add the diluted test compound or vehicle control.
-
Enzyme Addition: Add the diluted p38α to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a solution containing the ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Kₘ for p38α.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Yck2 in C. albicans and the primary human off-target kinases of this compound. An experimental workflow for determining kinase inhibitor selectivity is also provided.
Caption: C. albicans Yck2 signaling pathway and its inhibition by this compound.
Caption: Human p38 MAPK and CK1 signaling pathways, off-targets of this compound.
Caption: A logical workflow for determining the selectivity of a kinase inhibitor.
Conclusion
This compound exhibits promising selectivity for the fungal kinase Yck2 over a broad panel of human kinases. Its primary human off-target, p38α, is inhibited with a comparable potency, highlighting the shared ancestry of eukaryotic kinases and the challenges in developing completely species-specific inhibitors. However, the narrow spectrum of additional human kinases affected at therapeutic concentrations suggests a viable therapeutic window. The data and protocols presented in this guide are intended to support further investigation into this compound and the development of next-generation antifungal agents with enhanced selectivity and efficacy. The detailed methodologies provide a framework for reproducible in vitro studies, while the pathway diagrams offer a visual context for understanding the on-target and off-target effects of this compound.
References
Validating Yck2 as the Primary Target of GW461484A in Candida albicans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the casein kinase Yck2 as the primary target of the investigational antifungal compound GW461484A in Candida albicans. The guide also evaluates this compound against alternative Yck2 inhibitors and conventional antifungal agents, offering a data-driven perspective for researchers in fungal pathogenesis and drug development.
Executive Summary
Candida albicans remains a significant opportunistic fungal pathogen, and the emergence of drug-resistant strains necessitates the identification of novel therapeutic targets. The cell wall integrity pathway is a crucial regulator of fungal viability and virulence, and the protein kinase Yck2 has emerged as a promising target within this pathway. The small molecule this compound has been identified as a potent inhibitor of C. albicans Yck2. This guide summarizes the key experimental evidence validating this target engagement and compares the efficacy of this compound with other Yck2 inhibitors and established antifungal drugs. The data presented herein supports Yck2 as a viable antifungal target and positions this compound and its analogs as promising leads for further development.
Comparative Performance of Yck2 Inhibitors and Antifungals
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against C. albicans and its target, Yck2.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | C. albicans Yck2 IC50 | Human CK1α IC50 | Selectivity (Human CK1α / C. albicans Yck2) |
| This compound | Yck2 | ~110 nM | >10,000 nM | >90-fold |
| YK-I-02 | Yck2 | ~100 nM | >10,000 nM | >100-fold |
| MN-I-157 | Yck2 | ~110 nM | >10,000 nM | >90-fold |
| LY364947 | Yck2 | ~350 nM | ~180 nM | ~0.5-fold |
Table 2: Antifungal Activity against C. albicans
| Compound | Mechanism of Action | MIC against wild-type C. albicans | Efficacy against Biofilms |
| This compound | Yck2 Inhibition | 1.56 - 6.25 µM | Potentiates caspofungin activity against biofilms |
| YK-I-02 | Yck2 Inhibition | Similar to this compound | Data not available |
| MN-I-157 | Yck2 Inhibition | Similar to this compound | Data not available |
| Fluconazole | Ergosterol Biosynthesis Inhibition | 0.25 - 1.0 µg/mL (susceptible strains)[1] | Limited activity against mature biofilms |
| Caspofungin | β-(1,3)-D-glucan Synthesis Inhibition | 0.03 - 0.25 µg/mL[1] | Potent activity against biofilms |
Signaling Pathways and Experimental Workflows
Visual representations of the Yck2 signaling pathway and the experimental workflows used for target validation are provided below.
Caption: Yck2 signaling pathway in C. albicans.
Caption: Experimental workflow for Yck2 target validation.
Detailed Experimental Protocols
In Vitro Yck2 Kinase Assay
This protocol is used to directly measure the inhibitory effect of a compound on the enzymatic activity of Yck2.
Materials:
-
Recombinant C. albicans Yck2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration near the Km for Yck2)
-
Casein from bovine milk (as a generic substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white, opaque assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds to the kinase reaction buffer. Include a DMSO-only control.
-
Add the recombinant Yck2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and casein substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Haploinsufficiency Profiling (HIP)
This genetic approach identifies potential drug targets by screening a library of heterozygous deletion mutants for hypersensitivity to a compound.
Materials:
-
C. albicans heterozygous deletion mutant library
-
YPD medium (or other appropriate growth medium)
-
Test compound (this compound)
-
96-well plates
-
Plate reader for optical density measurements
Procedure:
-
Inoculate each strain from the heterozygous deletion library into a separate well of a 96-well plate containing growth medium.
-
Prepare a second set of plates containing the same inoculations but also including the test compound at a sub-inhibitory concentration (e.g., IC20).
-
Incubate all plates at 30°C for 24-48 hours.
-
Measure the optical density (OD600) of each well using a plate reader.
-
For each mutant, calculate the ratio of growth in the presence of the compound to growth in the absence of the compound.
-
Strains that exhibit a significantly lower growth ratio compared to the wild-type control are considered hypersensitive. The gene that is heterozygous in these strains is a putative target of the compound.
C. albicans Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of C. albicans biofilms.
Materials:
-
C. albicans strain
-
RPMI-1640 medium
-
96-well flat-bottom polystyrene plates
-
Test compounds
-
XTT reduction assay reagents (XTT, menadione)
-
Plate reader
Procedure:
-
Grow C. albicans overnight in a suitable liquid medium.
-
Wash and resuspend the cells in RPMI-1640 to a final concentration of 1 x 10⁶ cells/mL.
-
Add the cell suspension to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells with PBS to remove non-adherent cells.
-
Quantify the metabolic activity of the remaining biofilm using the XTT reduction assay. Add the XTT-menadione solution to each well and incubate in the dark.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition for each compound concentration relative to the no-drug control.
Conclusion
The validation of Yck2 as the primary target of this compound in Candida albicans is supported by a robust combination of genetic, biochemical, and phenotypic data. The high selectivity of this compound for the fungal kinase over its human homolog, coupled with its efficacy in cellular assays, underscores the potential of targeting Yck2 for the development of novel antifungal therapies. Comparative analysis with other Yck2 inhibitors and existing antifungals provides a critical framework for lead optimization and future drug development efforts aimed at combating drug-resistant Candida infections. The detailed protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate Yck2 and other novel antifungal targets.
References
A Comparative Analysis of p38α Inhibitors in Antifungal Research: GW461484A and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Mechanisms of p38α Inhibitors in Combating Fungal Pathogens.
In the quest for novel antifungal therapeutics, protein kinases have emerged as a promising, yet underexplored, class of targets. Among these, the p38 mitogen-activated protein kinase (MAPK) pathway, which is conserved in fungi as the High Osmolarity Glycerol (HOG) pathway, plays a crucial role in stress response and virulence. This guide provides a comparative analysis of GW461484A, a compound initially developed as a human p38α inhibitor, and other notable p38α inhibitors that have been investigated for their antifungal properties. We present a detailed examination of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to p38α Inhibition in an Antifungal Context
The fungal HOG pathway, with its central kinase Hog1 (a homolog of human p38α), is essential for adaptation to various environmental stresses, including osmotic and oxidative stress. Consequently, inhibition of this pathway presents a rational strategy for antifungal drug development. While many p38α inhibitors have been developed for inflammatory diseases in humans, their potential as antifungals is an area of growing interest.
Interestingly, research has revealed that for some human p38α inhibitors, their primary antifungal target is not the fungal p38α homolog, Hog1. As we will explore with this compound, off-target effects in the fungal kinome can lead to potent antifungal activity through unexpected mechanisms. This guide will delve into these nuances, providing a clear comparison of both on-target (Hog1) and off-target activities.
Comparative Efficacy of p38α Inhibitors
The in vitro efficacy of antifungal compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) against the target kinase is also a key parameter.
| Compound | Fungal Species | MIC (µM) | Target Kinase(s) | IC50 (µM) |
| This compound | Candida albicans | 12.5 (MIC80)[1] | Yck2 (primary)[1] | 0.11 (for Yck2)[1] |
| Hog1 (off-target) | Not Available | |||
| Human p38α | 0.150[1] | |||
| SB203580 | Saccharomyces cerevisiae | Halo of no growth at 10 µ g/disk on sorbitol plates[2] | Hog1[2] | ~0.1 (for Hog1)[2] |
| Candida albicans | Not Available | Not Available | Not Available | |
| SB202190 | Saccharomyces cerevisiae | Not Available | Human p38α/β | 0.05 / 0.1 |
| Candida albicans | Not Available | Not Available | Not Available |
Note: Data for SB203580 and SB202190 against pathogenic fungi is limited in publicly available literature, highlighting a gap in current research.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows used to assess their activity.
Fungal High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is the fungal equivalent of the mammalian p38 MAPK pathway. It is a three-tiered kinase cascade that allows fungal cells to respond to environmental stress.
Off-Target Inhibition by this compound in Candida albicans
While developed as a p38α inhibitor, this compound's potent antifungal activity against C. albicans is primarily due to its inhibition of the casein kinase 1 family member, Yck2. This highlights the importance of broad kinase profiling in antifungal drug discovery.
General Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing antifungal kinase inhibitors involves a multi-step workflow, from initial screening to in-depth mechanistic studies.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible evaluation of antifungal compounds. Below are methodologies for key experiments cited in this guide.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
1. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.
2. Plate Preparation:
-
Serially dilute the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by spectrophotometry.
In Vitro p38/Hog1 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 or Hog1 kinase.
1. Reagents and Materials:
-
Recombinant active p38 or Hog1 kinase.
-
Kinase substrate (e.g., ATF-2 or a specific peptide).
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP).
-
Test inhibitors (e.g., this compound, SB203580) dissolved in DMSO.
-
[γ-³²P]ATP for radioactive detection or an ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection.
2. Assay Procedure (Luminescent Method):
-
Add 5 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of diluted p38/Hog1 kinase to each well and incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The study of p38α inhibitors in antifungal research reveals a complex but promising landscape. While direct inhibition of the fungal Hog1 pathway is a viable strategy, as suggested by the activity of compounds like SB203580 in model yeasts, the case of this compound demonstrates the potential for discovering potent antifungal agents through off-target effects.
A significant gap in the current literature is the lack of comprehensive antifungal screening of the vast libraries of existing human p38α inhibitors. Such studies would be invaluable for identifying new lead compounds and further elucidating the intricacies of fungal kinase inhibition. Future research should focus on:
-
Systematic screening of human p38α inhibitor libraries against a broad panel of pathogenic fungi.
-
Detailed mechanistic studies to identify the primary fungal targets of active compounds.
-
In vivo efficacy studies to validate the therapeutic potential of promising inhibitors.
By leveraging the existing knowledge of p38α inhibitors and applying it to the field of mycology, the research community can accelerate the discovery and development of much-needed novel antifungal therapies.
References
Restoring Caspofungin Efficacy: A Synergistic Approach with GW461484A Against Resistant Candida
For Immediate Release
A promising strategy to combat the growing threat of antifungal resistance in Candida species has emerged with the identification of GW461484A, a small molecule inhibitor that demonstrates a powerful synergistic effect when combined with the echinocandin antifungal, caspofungin. This combination therapy has shown the potential to restore the susceptibility of otherwise resistant strains of Candida albicans, a prevalent human fungal pathogen. This guide provides a comprehensive evaluation of the synergistic interaction, supported by experimental data and detailed protocols for researchers in mycology and drug development.
Introduction to Caspofungin Resistance and the Role of this compound
Caspofungin, a frontline antifungal agent, targets the Fks1p subunit of the β-1,3-D-glucan synthase enzyme complex, disrupting the synthesis of a critical component of the fungal cell wall. However, the emergence of resistance, primarily through mutations in the FKS1 gene, has compromised its clinical efficacy.[1]
Recent research has identified this compound, a 2,3-aryl-pyrazolopyridine compound, as a potent inhibitor of the non-essential stress kinase Yck2 in Candida albicans.[2] Yck2, a casein kinase 1 family member, is involved in crucial cellular processes including morphogenesis, biofilm formation, and the maintenance of cell wall integrity.[3] By inhibiting Yck2, this compound sensitizes the fungal cells to the cell wall stress induced by caspofungin, leading to a synergistic lethal effect even in strains harboring FKS1 resistance mutations.[2][4]
Quantitative Analysis of Synergistic Activity
The synergistic relationship between this compound and caspofungin is typically quantified using the checkerboard broth microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (FICCSF + FICGW) | Interpretation |
| Caspofungin (CSF) | >16 | 2 | 0.125 | \multirow{2}{}{0.25 } | \multirow{2}{}{Synergy } |
| This compound (GW) | 8 | 1 | 0.125 |
This table is an illustrative representation of potential experimental outcomes demonstrating synergy. Actual values may vary based on the specific resistant isolate and experimental conditions.
Experimental Protocols
Checkerboard Synergy Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
1. Preparation of Reagents and Fungal Inoculum:
-
Prepare stock solutions of caspofungin and this compound in a suitable solvent (e.g., DMSO) and further dilute in RPMI 1640 medium.[5][6]
-
Culture the resistant Candida albicans isolate on Sabouraud Dextrose Agar at 30°C for 24-48 hours.
-
Prepare a fungal inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.[5]
2. Assay Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and caspofungin vertically.
-
This creates a matrix of wells containing various concentrations of both drugs, as well as wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[7]
3. Incubation and Reading:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.[6]
-
Determine the MIC for each drug alone and for each combination as the lowest concentration that inhibits visible fungal growth.
4. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying mechanism of synergy, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy evaluation.
Caption: Inhibition of parallel pathways leads to synergistic cell death.
Conclusion
The synergistic interaction between this compound and caspofungin represents a promising avenue for overcoming echinocandin resistance in Candida species. By targeting the Yck2 kinase, this compound disrupts a key cellular stress response pathway, rendering resistant strains vulnerable to the effects of caspofungin. This combination therapy warrants further investigation and preclinical development as a potential strategy to salvage the efficacy of existing antifungals and address the challenge of drug-resistant fungal infections. Researchers are encouraged to utilize the provided protocols to further explore the potential of this and other synergistic combinations.
References
- 1. Assessing resistance to the echinocandin antifungal drug caspofungin in Candida albicans by profiling mutations in FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Data Between GW461484A and Fluconazole in Candida albicans: A Proposed Comparative Study
A comprehensive review of existing literature reveals a significant gap in our understanding of the cross-resistance profile of GW461484A, a novel kinase inhibitor, in fluconazole-resistant strains of Candida albicans. To date, no direct experimental studies have been published that compare the efficacy of this compound against fluconazole-susceptible and fluconazole-resistant C. albicans isolates. This guide addresses this knowledge gap by outlining the distinct mechanisms of action of both compounds, proposing a detailed experimental framework to investigate potential cross-resistance, and providing the necessary protocols for researchers in drug development and mycology.
Contrasting Mechanisms of Action: A Rationale for Lack of Cross-Resistance
Fluconazole (B54011), a member of the azole class of antifungals, targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Resistance to fluconazole in C. albicans is well-characterized and primarily arises from two main mechanisms:
-
Alterations in the Drug Target: Overexpression of the ERG11 gene or point mutations within it can lead to a reduced affinity of fluconazole for its target enzyme.
-
Reduced Intracellular Drug Accumulation: The upregulation of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p), actively removes fluconazole from the cell, preventing it from reaching its target.
In contrast, this compound is a kinase inhibitor that has been shown to target the casein kinase 1 (CK1) family member Yck2 in C. albicans.[1][2] Yck2 is involved in various cellular processes, including cell wall integrity, morphogenesis, and biofilm formation.[3] The mechanism of action of this compound is therefore fundamentally different from that of fluconazole, as it does not target the ergosterol biosynthesis pathway.
Given these distinct molecular targets, it is hypothesized that the mechanisms conferring resistance to fluconazole would not affect the activity of this compound. However, this hypothesis requires experimental validation.
Proposed Experimental Framework for Cross-Resistance Analysis
To definitively assess the potential for cross-resistance, a comparative study is proposed. This study would involve determining the in vitro susceptibility of a panel of well-characterized fluconazole-susceptible and fluconazole-resistant C. albicans isolates to both this compound and fluconazole.
Data Presentation: Hypothetical Susceptibility Data
The following tables present a hypothetical structure for the presentation of quantitative data from the proposed study.
Table 1: Antifungal Susceptibility of Fluconazole-Susceptible C. albicans Isolates
| Isolate ID | Fluconazole Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| SC5314 (Wild-Type) | None (Susceptible) | 0.5 | [Experimental Data] |
| ATCC 90028 | None (Susceptible) | 0.25 | [Experimental Data] |
| Clinical Isolate S1 | None (Susceptible) | 1.0 | [Experimental Data] |
| Clinical Isolate S2 | None (Susceptible) | 0.5 | [Experimental Data] |
Table 2: Antifungal Susceptibility of Fluconazole-Resistant C. albicans Isolates
| Isolate ID | Fluconazole Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Clinical Isolate R1 | ERG11 Overexpression | 64 | [Experimental Data] |
| Clinical Isolate R2 | CDR1/CDR2 Overexpression | >256 | [Experimental Data] |
| Clinical Isolate R3 | MDR1 Overexpression | 128 | [Experimental Data] |
| Clinical Isolate R4 | ERG11 Point Mutation | 32 | [Experimental Data] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound and fluconazole will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6]
Materials:
-
Candida albicans isolates (fluconazole-susceptible and resistant strains)
-
This compound (stock solution prepared in DMSO)
-
Fluconazole (stock solution prepared in water or DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: C. albicans isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in RPMI 1640 medium in the 96-well plates. A drug-free well and a cell-free well will be included as positive and negative controls, respectively.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Signaling Pathways
Caption: Fluconazole Resistance Mechanisms in C. albicans.
Caption: Proposed Experimental Workflow for Cross-Resistance Study.
Expected Outcomes and Significance
The proposed study would provide the first direct evidence for or against cross-resistance between this compound and fluconazole in C. albicans. If, as hypothesized, this compound retains its activity against fluconazole-resistant strains, it would represent a promising candidate for the treatment of azole-resistant candidiasis. The distinct mechanisms of action suggest that combination therapy could also be a viable strategy to enhance efficacy and combat the evolution of resistance. The data generated from this experimental framework would be of significant value to the scientific and drug development communities focused on addressing the challenge of antifungal resistance.
References
- 1. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans [ideas.repec.org]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. researchgate.net [researchgate.net]
Validating In-Cell Target Engagement of GW461484A: A Comparative Guide to NanoBRET and MIB/MS Technologies
For researchers, scientists, and drug development professionals, confirming that a small molecule engages its intended intracellular target is a critical step in validating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of two powerful technologies for assessing in-cell target engagement: the NanoBRET Target Engagement Assay and Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS). We will use the fungal kinase inhibitor GW461484A and its target, Yck2 in Candida albicans, as a case study to illustrate the principles, workflows, and comparative performance of these two methodologies.
This compound is a kinase inhibitor that has demonstrated antifungal activity, particularly in sensitizing drug-resistant strains of C. albicans to existing therapies.[1] Its primary molecular target in this pathogenic yeast is Yck2, a casein kinase 1 (CK1) homologue that plays a crucial role in morphogenesis, biofilm formation, and cell wall integrity.[1][2] Validating that this compound and its analogs effectively bind to Yck2 within the complex environment of a live fungal cell is paramount for its development as a potential therapeutic agent.
Principles of Target Engagement Technologies
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that quantitatively measures the binding of a test compound to a specific target protein in live cells.[3][4] The assay relies on energy transfer from a NanoLuc luciferase, genetically fused to the target protein (e.g., Yck2), to a fluorescent tracer that binds to the same target. When the tracer is bound to the NanoLuc-tagged target, the close proximity allows for BRET to occur upon addition of the luciferase substrate. A test compound, such as this compound, competes with the tracer for binding to the target protein. This competition displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, which can be used to determine the compound's intracellular affinity and target occupancy.[5]
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
MIB/MS is a chemoproteomic approach used to profile the interactions of a compound with a large number of proteins, typically the kinome, directly from a cell lysate.[6][7] This technique utilizes a set of broad-spectrum kinase inhibitors that are immobilized on beads (the "MIBs").[5] When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured.[6] To measure target engagement of a specific compound, the cell lysate is pre-incubated with the compound of interest before being applied to the MIBs. If the compound binds to a particular kinase, it will compete with the immobilized inhibitors, resulting in a reduced amount of that kinase being captured by the beads. The proteins captured on the beads are then eluted, digested, and identified and quantified using mass spectrometry.[5]
Comparative Analysis: NanoBRET vs. MIB/MS
| Feature | NanoBRET Target Engagement Assay | Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS) |
| Assay Principle | Bioluminescence Resonance Energy Transfer (BRET) in live cells. | Affinity capture of kinases from cell lysates followed by mass spectrometry.[6][7] |
| Cellular State | Live, intact cells. | Cell lysates (in vitro).[6] |
| Target Specificity | Highly specific for the engineered target protein. | Broad profiling of hundreds of kinases simultaneously.[6] |
| Data Output | Quantitative measurement of compound affinity (IC50) and target occupancy.[3][4] | Semi-quantitative to quantitative data on compound competition for a wide range of kinases. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Lower throughput, more suitable for in-depth profiling of lead compounds. |
| Requirement for Target Modification | Requires genetic fusion of NanoLuc luciferase to the target protein. | Does not require modification of the target protein.[6] |
| Detection of Off-Targets | Indirectly, by testing against a panel of other NanoLuc-tagged targets. | Directly identifies a broad range of on- and off-targets.[6] |
| Sensitivity | High sensitivity due to the bright NanoLuc luciferase. | Dependent on the abundance of the kinase and the sensitivity of the mass spectrometer.[5] |
Quantitative Data Summary
The following table summarizes representative data from a study comparing the target engagement of this compound analogs (YK and MN) using both NanoBRET and MIB/MS. This data highlights the ability of both techniques to identify the primary target and key off-targets.
| Compound (1 µM) | Target Kinase | NanoBRET (% Occupancy) | MIB/MS (% Competition) |
| YK | Human CK1α | >70% | High |
| Human p38α (MAPK14) | >70% | High | |
| Human NLK | 40-70% | Not Captured | |
| Human RIPK2 | 40-70% | High | |
| Human GAK | 40-70% | Not Captured | |
| MN | Human CK1α | 40-70% | High |
| Human p38α (MAPK14) | >70% | High | |
| Human NLK | 40-70% | Not Captured |
Note: MIB/MS data is often reported as a percentage of competition relative to a control and has been denoted here as "High" for significant competition. "Not Captured" indicates that the kinase was not detected by the MIB/MS platform in that particular experiment.
Signaling Pathway and Experimental Workflows
References
- 1. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of GW461484A Against Different Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance in Candida species poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. This guide provides a comparative assessment of GW461484A, a small molecule inhibitor, and its efficacy against various Candida species. This compound targets the fungal casein kinase 1 (CK1) family member, Yck2, a non-essential stress kinase, representing a departure from conventional antifungal targets.[1][2] This document summarizes available experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a comprehensive overview for researchers in the field of antifungal drug development.
Executive Summary
This compound has demonstrated notable antifungal activity, primarily through its potentiation of existing antifungal agents like caspofungin, particularly against resistant strains of Candida albicans.[2] Its mechanism of action, the inhibition of Yck2, disrupts cell wall integrity and stress response pathways in Candida, making it a promising candidate for combination therapy.[3][4] While comprehensive single-agent efficacy data across a wide range of Candida species is still emerging, its ability to restore sensitivity to echinocandins in resistant isolates highlights its therapeutic potential.
Mechanism of Action: Targeting the Yck2 Signaling Pathway
This compound exerts its antifungal effect by inhibiting the serine/threonine kinase Yck2.[1][2] In Candida albicans, Yck2 is a key regulator of morphogenesis, biofilm formation, and cell wall integrity.[3] Inhibition of Yck2 disrupts these critical cellular processes, leading to increased susceptibility to cell wall stressors. This mechanism is particularly relevant for overcoming resistance to echinocandin antifungals, such as caspofungin, which target β-(1,3)-D-glucan synthesis in the fungal cell wall.
Below is a diagram illustrating the proposed signaling pathway involving Yck2 and the impact of this compound.
Comparative Efficacy of this compound
While specific minimum inhibitory concentration (MIC) data for this compound as a single agent against a broad panel of Candida species are not extensively published, its primary value has been demonstrated in its synergistic activity with other antifungals.
Synergistic Activity with Caspofungin
A key finding is the ability of this compound to restore the susceptibility of echinocandin-resistant C. albicans to caspofungin. This potentiation is a critical area of its therapeutic potential.
Table 1: Synergistic Effect of this compound with Caspofungin against Resistant C. albicans
| Candida albicans Strain | Caspofungin MIC (µg/mL) | Caspofungin MIC with this compound (µg/mL) | Fold Decrease in MIC |
| Caspofungin-Resistant Isolate | >16 | 0.5 | >32 |
Data is illustrative and based on qualitative descriptions in cited literature. Precise values may vary based on experimental conditions.
Comparison with Other Antifungal Agents
For context, the following table provides a summary of the typical MIC ranges for commonly used antifungal agents against various Candida species. This allows for a theoretical comparison of where this compound's efficacy, particularly in combination, might position it.
Table 2: MIC Ranges of Common Antifungals Against Candida Species
| Antifungal Agent | C. albicans (µg/mL) | C. glabrata (µg/mL) | C. krusei (µg/mL) | C. parapsilosis (µg/mL) | C. tropicalis (µg/mL) |
| Fluconazole | 0.25 - 4 | 8 - >64 | 16 - >64 | 1 - 8 | 1 - 8 |
| Caspofungin | 0.03 - 0.5 | 0.06 - 0.5 | 0.12 - 1 | 0.5 - 2 | 0.03 - 0.25 |
| Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | 0.25 - 1 |
MIC ranges are compiled from various sources and can vary.[5][6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of antifungal compounds like this compound.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Protocol Details:
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.[1][9][10]
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.[9][10]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[1][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.[1][9][10]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.
Protocol Details:
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of a second antifungal (e.g., caspofungin) along the y-axis.
-
Inoculation and Incubation: All wells are inoculated with a standardized Candida suspension and incubated at 35°C for 48 hours.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: A FICI of ≤ 0.5 is indicative of synergy, a FICI between >0.5 and 4.0 suggests indifference, and a FICI of > 4.0 indicates antagonism.
Conclusion and Future Directions
This compound represents a promising development in the search for novel antifungal strategies. Its unique mechanism of targeting the Yck2 kinase offers a way to combat resistance to established antifungal drugs, particularly the echinocandins. While its efficacy as a standalone agent requires more extensive investigation across a broader range of Candida species, its potent synergistic activity with caspofungin against resistant C. albicans is a strong indicator of its potential clinical utility.
Future research should focus on:
-
Establishing a comprehensive MIC profile of this compound against a diverse panel of clinical Candida isolates, including non-albicans species.
-
In-depth studies to elucidate the full spectrum of its synergistic interactions with other classes of antifungal agents.
-
In vivo studies to validate the in vitro efficacy and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
By addressing these areas, the full potential of targeting the Yck2 pathway with inhibitors like this compound can be realized in the fight against invasive candidiasis.
References
- 1. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Transcriptomic Analysis of Candida albicans Treated with GW461484A and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic responses of the opportunistic fungal pathogen Candida albicans to two distinct classes of antifungal agents: the novel kinase inhibitor GW461484A and the widely used echinocandins. By examining their distinct mechanisms of action and the resulting changes in gene expression, this document aims to provide valuable insights for antifungal drug discovery and development.
Introduction: Mechanisms of Action
This compound is a potent inhibitor of the C. albicans casein kinase 1 (CK1) homolog, Yck2.[1][2] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, and cell wall integrity.[1][3] By inhibiting Yck2, this compound disrupts these fundamental cellular processes, leading to attenuated virulence.[3]
Echinocandins (e.g., caspofungin, micafungin, anidulafungin) target a key enzyme in the fungal cell wall biosynthesis pathway, β-(1,3)-D-glucan synthase, which is encoded by the FKS1 gene.[4][5][6] This inhibition leads to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.[7]
Comparative Transcriptomic Overview
While a direct head-to-head transcriptomic comparison is not yet available in published literature, we can infer the differential effects of this compound and echinocandins by analyzing the transcriptomic profile of a YCK2 deletion mutant (yck2Δ) as a proxy for this compound treatment and comparing it to the known transcriptomic responses to echinocandins.
The following tables summarize the key differentially expressed genes and affected pathways.
Table 1: Differentially Expressed Genes in C. albicans
| Gene Category | Effect of Yck2 Deletion (this compound proxy) | Effect of Echinocandin Treatment | References |
| Hyphal-Specific Genes | Upregulation of ALS3, HWP1, UME6 | Downregulation of some hyphal genes due to cell stress | [5][7] |
| Cell Wall Integrity Genes | Hypersensitivity to cell wall damaging agents; compensatory chitin (B13524) deposition | Upregulation of chitin synthase genes (CHS2, CHS8), glucan synthesis-related genes, and other cell wall remodeling genes | [1][5][8][9][10] |
| Oxidative Stress Response | Upregulation of CAT1, SOD4, SOD5 | Induction of genes involved in oxidative stress response | [5] |
| Carbon Metabolism | Resembles a glucose starvation response; downregulation of glycolytic genes; upregulation of β-oxidation and glyoxylate (B1226380) cycle genes | Alterations in metabolism and carbohydrate processing | [7][11] |
| Amino Acid Metabolism | Upregulation of arginine biosynthesis genes (ARG1, ARG3, ARG4, ARG5/6) | Upregulation of amino acid metabolism genes | [5][7][11] |
Table 2: Key Signaling Pathways Affected
| Pathway | Response to Yck2 Deletion (this compound proxy) | Response to Echinocandin Treatment | References |
| Cell Wall Integrity (CWI) Pathway | Indirectly affected due to cell wall stress | Strongly activated, leading to phosphorylation of Mkc1 and downstream gene expression changes | [1][12][13] |
| High Osmolarity Glycerol (HOG) Pathway | Not a primary reported response | Activated in response to cell wall stress | [1][12][14] |
| Calcineurin Pathway | Not a primary reported response | Activated to regulate chitin synthesis and prevent excessive cell wall stress | [1][9] |
| Morphogenesis Regulation | Upregulation of positive regulators (UME6) and downregulation of negative regulators (NRG1) of filamentation | Primarily triggers a cell stress response that can impact morphogenesis | [4][5] |
Experimental Protocols
Transcriptomic Analysis of yck2Δ Mutant (Proxy for this compound)
This protocol is based on the methodology described by Jung et al., 2021.[7]
-
Strains and Culture Conditions: C. albicans wild-type and yck2Δ mutant strains are grown overnight in YPD medium. The overnight cultures are then transferred to fresh YPD medium and incubated at 30°C until the optical density at 600 nm (OD600) reaches 0.6.
-
RNA Isolation: Cells are harvested by centrifugation and lyophilized. Total RNA is isolated using a suitable reagent (e.g., Easy-BLUE), treated with DNase I to remove genomic DNA contamination, and purified using an RNA cleanup kit (e.g., RNeasy MiniElute clean up kit).
-
RNA Sequencing: The quality and quantity of the isolated RNA are assessed. RNA sequencing is performed on biologically independent triplicate samples for each strain.
-
Data Analysis: The sequencing reads are mapped to the C. albicans reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the yck2Δ mutant compared to the wild-type.
Transcriptomic Analysis of Echinocandin-Treated C. albicans
This is a generalized protocol based on common practices for studying antifungal drug effects.
-
Strains and Culture Conditions: C. albicans is grown in a suitable medium (e.g., RPMI) to mid-log phase.
-
Drug Treatment: The culture is treated with a sub-inhibitory concentration of an echinocandin (e.g., caspofungin) for a defined period (e.g., 1-4 hours). An untreated culture serves as a control.
-
RNA Isolation and Sequencing: RNA isolation, purification, and sequencing are performed as described in the protocol above.
-
Data Analysis: Differential gene expression analysis is conducted to compare the transcriptomes of the echinocandin-treated and untreated cells.
Visualizing the Mechanisms of Action and Cellular Responses
The following diagrams illustrate the distinct signaling pathways and cellular processes affected by this compound and echinocandins.
Conclusion
The transcriptomic profiles induced by this compound and echinocandins in C. albicans are markedly different, reflecting their distinct molecular targets.
-
This compound , through the inhibition of Yck2, primarily impacts morphogenesis and carbon metabolism, inducing a state that mimics glucose starvation and promotes the expression of hyphal-specific genes.[4][5][7] This suggests a mechanism that disrupts the pathogen's ability to adapt to its environment and regulate its virulence-associated morphological transitions.
-
Echinocandins trigger a more direct and acute cell wall stress response.[1] The transcriptional changes are largely aimed at compensating for the damage to the cell wall, primarily through the upregulation of chitin synthesis and the activation of the CWI and other stress response pathways.[1][9]
These distinct transcriptomic signatures offer several avenues for further research and drug development. The unique mechanism of this compound suggests its potential for use in combination therapies with existing antifungals, including echinocandins, to create synergistic effects and combat the emergence of resistance. Further direct comparative transcriptomic studies under standardized conditions are warranted to fully elucidate the interplay between these two classes of antifungal agents and to identify novel therapeutic strategies against C. albicans.
References
- 1. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Frontiers | Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans [frontiersin.org]
- 8. Cell wall protection by the Candida albicans class I chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of the C. albicans Cell Wall Damage Response by Transcriptional Regulator Cas5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time course global gene expression analysis of an in vivo Candida biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An Extensive Circuitry for Cell Wall Regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Fungal Burden Reduction: A Comparative Analysis of GW461484A and Standard Antifungal Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the novel antifungal candidate GW461484A and its performance against established antifungal agents in reducing fungal burden in animal models of systemic candidiasis. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of this promising therapeutic strategy.
Executive Summary
This compound is a potent inhibitor of the fungal casein kinase 1 (CK1) family member, Yck2.[1][2][3][4][5] Inhibition of Yck2 has been shown to sensitize drug-resistant Candida albicans to echinocandins, a frontline antifungal class. While direct quantitative in vivo data for this compound is emerging, studies on its optimized analogs and genetic depletion of its target, Yck2, demonstrate a significant reduction in fungal burden in murine models of systemic candidiasis. This guide compares this promising approach with the in vivo efficacy of standard-of-care antifungal agents: the echinocandin caspofungin, the polyene amphotericin B, and the azole fluconazole.
Comparative Efficacy in Fungal Burden Reduction
The following tables summarize the quantitative reduction in fungal burden (primarily in kidneys, a key target organ in systemic candidiasis) observed in murine models treated with different antifungal agents. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary.
Table 1: Efficacy of Yck2 Inhibition and Analogs of this compound in a Murine Model of Systemic Candidiasis
| Treatment | Fungal Species | Animal Model | Key Finding | Source |
| Genetic Depletion of YCK2 | Candida albicans (caspofungin-resistant) | Mouse | ~3-log₁₀ decline in fungal burden in a model of systemic infection. | [1][2] |
| YK-1-02 & MN-1-157 (Analogs of this compound) | Candida albicans | Mouse | Demonstrated antifungal activity, reducing fungal burden as single agents and in combination with caspofungin. | [5] |
Table 2: Efficacy of Standard Antifungal Agents in Murine Models of Systemic Candidiasis
| Antifungal Agent | Fungal Species | Animal Model | Dosage | Reduction in Kidney Fungal Burden (log₁₀ CFU/g or CFU/kidney) | Source(s) |
| Caspofungin | Candida albicans | Mouse | 0.006 mg/kg to 0.1 mg/kg | Reduced median kidney burden to <1.3 log CFU/kidney. | [6] |
| Candida albicans | Mouse | 0.13 - 1.63 mg/kg | Dose-dependent reduction, with 1.63 mg/kg resulting in a 2-log CFU/g decrease. | [7] | |
| Amphotericin B | Candida albicans | Neutropenic Mouse | 0.08 to 20 mg/kg | Dose-dependent killing, ranging from 0 to 2 log₁₀ CFU/kidney reduction compared to the start of therapy. | [8] |
| Candida albicans | Mouse | 0.1 and 1 mg/kg | Reduction of colony counts by 3 orders of magnitude. | [9] | |
| Fluconazole | Candida albicans | Mouse | 40 mg/kg once a day for 4 days | Significant reduction in kidney CFU compared to saline control. | [10] |
| Candida albicans | Neutropenic Mouse | 1 to 64 mg/kg/day | Barely fungistatic, with a maximal effect (Emax) of 2.26 log CFU/g reduction. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for a murine model of systemic candidiasis and the subsequent determination of fungal burden.
Murine Model of Systemic Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against disseminated infections.
-
Animal Strain: Immunocompetent (e.g., BALB/c or ICR mice) or immunosuppressed mice (e.g., rendered neutropenic with cyclophosphamide) are commonly used.[12][13]
-
Fungal Strain: Clinically relevant strains of Candida albicans (e.g., SC5314) are typically used.
-
Inoculum Preparation: Candida is grown overnight in a suitable broth (e.g., Sabouraud Dextrose Broth) at 30°C. The yeast cells are harvested, washed with sterile saline, and the concentration is adjusted using a hemocytometer to the desired inoculum (e.g., 1 x 10⁶ CFU/mL).[14]
-
Infection: Mice are infected via intravenous (IV) injection of the fungal suspension (typically 0.1 mL) into the lateral tail vein.[12][13][14]
-
Treatment: The test compound (e.g., this compound or alternatives) is administered at various doses and routes (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection. Control groups receive a vehicle or a standard antifungal agent like fluconazole.[10][15][16]
Fungal Burden Determination (CFU Assay)
This procedure quantifies the number of viable fungal cells in target organs.
-
Tissue Harvest: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), mice are humanely euthanized. Target organs, primarily the kidneys, are aseptically removed.[12][15][16]
-
Homogenization: The harvested organs are weighed and homogenized in a known volume of sterile saline using a tissue homogenizer.[15][16]
-
Plating: Serial dilutions of the tissue homogenates are prepared in sterile saline. Aliquots of the dilutions are plated onto Sabouraud Dextrose Agar (SDA) plates.[15][16]
-
Incubation and Counting: The plates are incubated at 37°C for 24-48 hours, and the number of colony-forming units (CFUs) is counted.[15]
-
Calculation: The fungal burden is calculated as the logarithm of the CFU per gram of tissue (log₁₀ CFU/g).[15]
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the underlying biology and experimental design.
Caption: Mechanism of synergistic action of this compound and echinocandins.
Caption: Workflow for in vivo validation of antifungal efficacy.
Conclusion
This compound represents a novel therapeutic strategy with a distinct mechanism of action from current antifungals. The inhibition of Yck2, particularly in combination with echinocandins, shows significant promise for overcoming drug resistance. While direct, comprehensive in vivo data for this compound is still under investigation, the substantial reduction in fungal burden observed with the genetic depletion of its target and the efficacy of its optimized analogs strongly support its potential as a valuable candidate for further development. The data presented in this guide provides a framework for comparing the potential of this compound with established antifungal agents, highlighting the urgent need for continued research and clinical evaluation of this novel approach.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GW461484A: A Guide for Laboratory Professionals
Summary of Key Disposal Principles
Due to the absence of specific quantitative disposal data for GW461484A, a comparative data table is not applicable. However, the fundamental principles for the disposal of potent, non-biodegradable research compounds are universal. All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be managed as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste.[1][2][3] Do not discard in regular trash or down the drain.[1][2][3] |
| Solutions Containing this compound (Liquid) | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1][2] Evaporation is not an acceptable disposal method.[3][4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container for solid waste.[2][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
Researchers must adhere to the following steps to ensure the safe disposal of this compound and associated waste materials:
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1][6] This includes unused compound, solutions, and contaminated consumables.
-
Containment:
-
Solid Waste: Place unused or expired this compound and any solid materials that have come into contact with it (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[2][5] This container should be clearly marked as "Hazardous Waste" and list "this compound" as a component.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1][2] This container must be kept securely closed when not in use and be clearly labeled with "Hazardous Waste" and all chemical constituents.
-
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3][6] Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.[1][6]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A standard procedure involves wiping the surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Always follow your institution's specific procedures for waste pickup and documentation.[8]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling GW461484A
Disclaimer: A specific Safety Data Sheet (SDS) for GW461484A was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, biologically active small molecule kinase inhibitors and should be supplemented by a thorough risk assessment and adherence to your institution's environmental health and safety (EHS) guidelines.
This compound is a potent small molecule inhibitor of Yck2 kinase in C. albicans and was originally identified as an inhibitor of human p38α.[1] As a potent, biologically active compound, it should be handled with a high degree of caution to minimize exposure to researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk when working with potent compounds like this compound.
-
Designated Area: All work with this compound, especially with the solid form, should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Decontamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical spills.
Disposal Plan
Do not begin any experimental work without a clear plan for the disposal of all waste generated.[3]
-
Waste Identification and Segregation:
-
Treat all waste contaminated with this compound (solid compound, solutions, contaminated PPE, and lab supplies) as hazardous chemical waste.
-
Segregate waste at the source. Do not mix incompatible waste streams. For example, keep aqueous waste separate from organic solvent waste.[3]
-
-
Waste Collection and Labeling:
-
Collect hazardous waste in sturdy, leak-proof, and clearly labeled containers.
-
The label should include "Hazardous Waste," the name of the chemical (this compound), and the specific hazards if known. If the hazards are not fully known, indicate this on the label.
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure container caps (B75204) are tightly sealed.
-
Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4] High-temperature incineration is often the preferred method for disposing of potent pharmaceutical compounds.[5]
-
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|CAS 401815-65-4|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
